molecular formula C7H10N2O B1370559 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol CAS No. 1100750-16-0

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Cat. No.: B1370559
CAS No.: 1100750-16-0
M. Wt: 138.17 g/mol
InChI Key: QBXYDBADRJEYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXYDBADRJEYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649088
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100750-16-0
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic and structural features have made it a fertile ground for the discovery of compounds with a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[2][3] This guide delves into a specific, less-explored derivative: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol . While detailed experimental data for this particular isomer remains limited in publicly accessible literature, this document aims to provide a comprehensive technical overview by leveraging data from closely related analogues and predictive models. We will explore its fundamental chemical properties, plausible synthetic routes, and potential pharmacological significance, offering a roadmap for researchers venturing into the chemical space of this promising molecule.

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a compound is the cornerstone of any research and development endeavor. For this compound, we can compile a profile based on available data and predictions.

PropertyValueSource
CAS Number 2098533-93-3Commercial Supplier Data
Molecular Formula C₇H₁₀N₂OCalculated
Molecular Weight 138.17 g/mol Calculated
Predicted Boiling Point 365.0 ± 35.0 °CPredictive Model
Predicted pKa 7.75 ± 0.20Predictive Model[4]
Predicted LogP 1.21940Predictive Model[4]

Structural Anatomy:

The molecule features a bicyclic system where an imidazole ring is fused to a tetrahydropyridine ring. The hydroxyl group at the 6-position of the saturated ring is a key functional group that can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding interactions with biological targets.

Synthesis and Characterization: A Proposed Methodological Framework

Conceptual Synthetic Workflow:

The synthesis of the target molecule could likely be achieved through a multi-step process starting from a readily available piperidine derivative. A plausible approach would involve the construction of the fused imidazole ring onto the tetrahydropyridine scaffold.

G A Starting Material: Substituted Piperidone B Step 1: Amination/ Functional Group Interconversion A->B e.g., Reductive amination C Intermediate: 2-Amino-piperidin-x-ol derivative B->C D Step 2: Cyclization with α-haloketone or equivalent C->D e.g., Chichibabin reaction variant E Target Molecule: This compound D->E

Conceptual workflow for the synthesis of the target molecule.

Detailed Hypothetical Protocol:

The following protocol is a conceptual outline and would require experimental optimization and validation. It is based on general principles for the synthesis of similar heterocyclic systems.[5]

Step 1: Synthesis of a Key Piperidine Intermediate

  • Reaction Setup: To a solution of a suitable protected 4-oxopiperidine in a protic solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Execution: Stir the reaction mixture at room temperature for 24-48 hours. The rationale behind using a protected piperidone is to prevent unwanted side reactions and direct the formation of the desired amino alcohol intermediate.

  • Work-up and Purification: Quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the protected 4-amino-piperidin-3-ol or a related precursor.

Step 2: Construction of the Imidazo[1,2-a]pyridine Ring System

  • Reaction Setup: Dissolve the amino-piperidine intermediate from Step 1 in a suitable solvent such as ethanol or DMF. Add a slight excess of a reagent like chloroacetaldehyde or a bromo-α-keto compound.

  • Execution: Heat the reaction mixture to reflux for several hours. This step involves the initial N-alkylation of the secondary amine followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product. The crude material can then be purified using techniques such as recrystallization or column chromatography to afford the final product, this compound.

Characterization Workflow:

A rigorous characterization process is essential to confirm the identity and purity of the synthesized compound.

G A Synthesized Compound B Purity Assessment: HPLC, LC-MS A->B C Structural Elucidation: ¹H NMR, ¹³C NMR A->C D Further Confirmation: FT-IR, High-Resolution MS A->D E Final Confirmation of Structure B->E C->E D->E

Workflow for the analytical characterization of the final product.

Potential Biological and Pharmacological Significance

The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated a remarkable range of biological activities, suggesting that this compound could also possess therapeutic potential.

Anticipated Areas of Activity:

  • Antifungal Properties: Several studies have highlighted the potent antifungal activity of tetrahydroimidazo[1,2-a]pyridine derivatives, particularly against various Candida species.[3] The mechanism of action is thought to involve the inhibition of essential fungal enzymes.[3]

  • Antibacterial Activity: Derivatives of the related tetrahydroimidazo[1,2-a]pyrimidine scaffold have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

  • Anticancer Potential: The imidazo[1,2-a]pyridine nucleus is a key component of several compounds investigated for their anticancer properties. These compounds can act through various mechanisms, including the inhibition of protein kinases.

Hypothesized Signaling Pathway Interaction:

Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways critical for cell proliferation and survival.

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade\n(e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Receptor Tyrosine Kinase->Signaling Cascade\n(e.g., PI3K/Akt) Cell Proliferation\n& Survival Cell Proliferation & Survival Signaling Cascade\n(e.g., PI3K/Akt)->Cell Proliferation\n& Survival Target Molecule 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol Target Molecule->Signaling Cascade\n(e.g., PI3K/Akt) Potential Inhibition

Hypothesized inhibitory action on a generic cell signaling pathway.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within a pharmacologically significant class of compounds. This guide has provided a foundational understanding of its likely chemical properties and has outlined a strategic approach for its synthesis and characterization based on established chemical principles.

The next critical steps for the scientific community are:

  • Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic route, along with comprehensive spectroscopic and physical data, are paramount.

  • Biological Screening: A thorough evaluation of its biological activity across a range of assays (e.g., antimicrobial, anticancer, kinase inhibition) is necessary to uncover its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis of analogues with modifications at the hydroxyl group and other positions on the scaffold will be crucial for optimizing potency and selectivity.

References

Unlocking the Therapeutic Potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5][6] This guide focuses on a specific, yet underexplored derivative, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol . While direct studies on this molecule are nascent, this document serves as an in-depth technical guide for researchers and drug development professionals. By synthesizing data from structurally related analogs, we will project potential biological activities, delineate mechanisms of action, and provide detailed experimental protocols to systematically evaluate its therapeutic promise. This whitepaper is designed to be a foundational resource for initiating a comprehensive preclinical investigation into this promising compound.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system. This scaffold has yielded a remarkable diversity of therapeutic agents, demonstrating its versatility in interacting with a multitude of biological targets. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) underscore the clinical significance of this chemical architecture.[4][5][7] The broad spectrum of biological activities associated with this core includes anticancer, antimicrobial, antifungal, antiprotozoal, and anti-inflammatory properties.[8][9][10][11][12][13][14][15][16][17][18][19][20]

Our focus, This compound , introduces two key structural modifications to the well-studied aromatic scaffold:

  • Saturation of the Pyridine Ring : The "tetrahydro" designation indicates a saturated six-membered ring. This imparts a three-dimensional conformation, departing from the planar nature of the aromatic parent. This structural shift is pivotal, as it can influence binding affinity and selectivity for target proteins.

  • Hydroxylation at Position 6 : The hydroxyl group ("-6-ol") introduces a polar, hydrogen-bonding moiety. This functional group can serve as a critical pharmacophore, engaging in specific interactions with amino acid residues within a protein's active site.

These modifications suggest that while the foundational imidazo[1,2-a]pyridine core may predispose the molecule to certain biological activities, its unique stereochemistry and functionality will define its specific therapeutic profile.

Extrapolated Biological Activities: An Evidence-Based Projection

Based on the extensive research into imidazo[1,2-a]pyridine derivatives, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Potential and Kinase Inhibition

A significant body of evidence points to the anticancer properties of imidazo[1,2-a]pyridine derivatives.[8][9][10][11][20] The mechanism often involves the inhibition of key protein kinases that are dysregulated in cancer.[21]

  • PI3K/Akt/mTOR Pathway Inhibition : Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[7][10] Some derivatives exhibit potent PI3Kα inhibition.[10]

  • Other Kinase Targets : The versatility of the scaffold is demonstrated by its ability to target other kinases, including Insulin-like Growth Factor-1 Receptor (IGF-1R), DYRK1A, and CLK1.[7][21][22]

The hydroxyl group on our target molecule could potentially mimic the hydroxyl group of serine or threonine residues, making it a candidate for interaction with the ATP-binding pocket of various kinases.

Antimicrobial and Antifungal Activity

Derivatives of the imidazo[1,2-a]pyridine and related saturated systems have demonstrated notable antimicrobial and antifungal activities.[13][16][17][18][19] Specifically, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and screened for their effects against pathogenic Candida species, with some showing potent and selective antifungal activity.[15] The proposed mechanism for some antifungal derivatives involves the inhibition of ergosterol synthesis.[9]

Antiprotozoal Activity

Dicationic derivatives of both imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been investigated as antiprotozoal agents, showing in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[14]

Proposed Preclinical Evaluation Workflow

To systematically investigate the biological activities of this compound, a tiered screening approach is recommended.

References

Spectroscopic Elucidation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol. As a key scaffold in medicinal chemistry, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for researchers in drug discovery and development. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in established principles of spectroscopy and data from structurally analogous compounds.

Molecular Structure and Atom Numbering

The structural integrity of any spectroscopic analysis rests on a clear and unambiguous numbering system for the molecule. The following diagram illustrates the IUPAC numbering for the this compound scaffold, which will be referenced throughout this guide.

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide a detailed map of the electronic environment of each atom.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds will help in observing the hydroxyl proton, which might otherwise undergo rapid exchange in other solvents like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~7.2 - 7.4dJ ≈ 1.5 HzLocated in the electron-rich imidazole ring, adjacent to a nitrogen.
H-3~6.8 - 7.0dJ ≈ 1.5 HzAlso in the imidazole ring, coupled to H-2.
H-6~3.8 - 4.1m-Proton on the carbon bearing the hydroxyl group; deshielded by the electronegative oxygen.
H-5α, H-5β~3.9 - 4.2m-Diastereotopic protons adjacent to a stereocenter (C6) and a nitrogen atom (N4).
H-7α, H-7β~1.8 - 2.1m-Diastereotopic protons adjacent to the stereocenter at C6.
H-8α, H-8β~2.8 - 3.1m-Protons adjacent to the bridgehead carbon C8a.
6-OH~4.5 - 5.5br s-Labile proton; chemical shift is highly dependent on concentration and temperature.

Expert Interpretation: The ¹H NMR spectrum is expected to be characterized by two distinct regions: the aromatic region showing two doublets for the imidazole protons (H-2 and H-3), and the upfield aliphatic region corresponding to the tetrahydropyridine ring. The protons on the saturated ring (H-5, H-7, H-8) will likely appear as complex multiplets due to geminal and vicinal couplings, as well as diastereotopicity arising from the chiral center at C-6. The proton on the carbon bearing the alcohol (H-6) is expected to be deshielded to around 4.0 ppm.[1][2] The hydroxyl proton should appear as a broad singlet that would disappear upon the addition of a D₂O shake, a key validation step.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~115 - 120Aromatic carbon in the five-membered ring, influenced by two nitrogen atoms.
C-3~110 - 115Aromatic carbon adjacent to C-2.
C-5~45 - 50Aliphatic carbon adjacent to a nitrogen atom.
C-6~65 - 70Carbon bearing the hydroxyl group; deshielded by the oxygen atom.[1]
C-7~25 - 30Standard aliphatic carbon in a six-membered ring.
C-8~20 - 25Aliphatic carbon in the tetrahydropyridine ring.
C-8a~130 - 135Bridgehead carbon, part of the aromatic system.

Expert Interpretation: The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals. Key diagnostic peaks include the signal for C-6 in the 65-70 ppm range, which is characteristic of a carbon atom bonded to a hydroxyl group.[1] The aromatic carbons of the imidazole moiety will be observed downfield, while the aliphatic carbons of the tetrahydropyridine ring will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Predicted Frequency (cm⁻¹)Vibration TypeIntensityFunctional Group
3200 - 3600O-H stretchStrong, BroadAlcohol (-OH)
3000 - 3100C-H stretchMediumAromatic C-H
2850 - 2960C-H stretchMediumAliphatic C-H
1640 - 1660C=N stretchMedium-StrongImidazole ring
1500 - 1580C=C stretchMediumAromatic ring
1050 - 1150C-O stretchStrongSecondary Alcohol

Expert Interpretation: The most prominent feature in the IR spectrum will be a strong and broad absorption band in the 3200-3600 cm⁻¹ region, which is the hallmark of a hydrogen-bonded hydroxyl group.[3][4][5] The presence of both aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively, will also be evident. A strong band between 1050-1150 cm⁻¹ for the C-O stretch of the secondary alcohol provides further definitive evidence for this functional group.[3][4] The absorptions in the 1500-1660 cm⁻¹ range are characteristic of the fused heterocyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electrospray Ionization (ESI) in positive mode is a suitable technique for this class of compounds.

Molecular Formula: C₈H₁₀N₂O Exact Mass: 150.0793 g/mol Predicted Molecular Ion (M+H)⁺: m/z = 151.0871

Predicted Fragmentation Pattern

M [M+H]⁺ m/z = 151 M_H2O [M+H - H₂O]⁺ m/z = 133 M->M_H2O - H₂O (Dehydration) M_C2H4 [M+H - C₂H₄]⁺ m/z = 123 M->M_C2H4 - C₂H₄ (RDA) M_C3H5O Fragment m/z = 94 M_H2O->M_C3H5O Further Fragmentation

Caption: Predicted ESI-MS fragmentation of this compound.

Predicted m/zProposed FragmentFragmentation Pathway
151.0871[C₈H₁₁N₂O]⁺Protonated molecular ion
133.0765[C₈H₉N₂]⁺Loss of water (H₂O) from the alcohol, a characteristic dehydration fragmentation.[2]
123.0973[C₆H₇N₂O]⁺Retro-Diels-Alder (RDA) type fragmentation with loss of ethene (C₂H₄).
94.0687[C₅H₆N₂]⁺Further fragmentation of the dehydrated ion.

Expert Interpretation: The mass spectrum under ESI conditions is expected to show a prominent protonated molecular ion at m/z 151. The most characteristic fragmentation pathway for alcohols is the loss of a water molecule (18 Da), which would lead to a significant peak at m/z 133.[2] Another plausible fragmentation route for the tetrahydropyridine ring is a retro-Diels-Alder (RDA) type cleavage, resulting in the loss of ethene (28 Da) and a fragment at m/z 123. The fragmentation of the imidazo[1,2-a]pyridine core itself is also anticipated, leading to characteristic ions that can help confirm the core structure.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to validated experimental protocols is essential. The following section outlines standard operating procedures for the spectroscopic analysis of this compound.

General Workflow

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir_ms IR & MS Analysis cluster_analysis Data Analysis Sample Weigh Compound Solubilize Solubilize in Deuterated Solvent Sample->Solubilize PrepIR Prepare KBr Pellet or Thin Film Sample->PrepIR PrepMS Prepare Dilute Solution for ESI Sample->PrepMS Transfer Transfer to NMR Tube Solubilize->Transfer Acquire1H Acquire ¹H Spectrum Transfer->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC) Acquire13C->Acquire2D ProcessData Process & Analyze Spectra Acquire2D->ProcessData AcquireIR Acquire FTIR Spectrum PrepIR->AcquireIR AcquireIR->ProcessData AcquireMS Acquire ESI-MS and MS/MS Spectra PrepMS->AcquireMS AcquireMS->ProcessData StructureConfirm Structure Confirmation ProcessData->StructureConfirm

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer like a Time-of-Flight (TOF) or Quadrupole.

  • Acquisition (MS1): Infuse the sample solution into the ESI source and acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Acquisition (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 151) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet underexplored, subclass: the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol derivatives and their analogues. We will delve into the synthetic strategies for accessing this core, with a particular emphasis on the introduction of the crucial 6-hydroxyl group. Furthermore, this guide will explore the known biological activities, primarily their antimicrobial and anticancer potential, and elucidate the underlying structure-activity relationships. Detailed experimental protocols for both synthesis and biological evaluation are provided to enable researchers to readily apply these methodologies.

Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a cornerstone in the development of therapeutic agents, with several marketed drugs, such as Zolpidem and Alpidem, featuring this scaffold.[2] The saturation of the pyridine ring to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core introduces a three-dimensional character that can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a hydroxyl group at the 6-position offers a key hydrogen bond donor and acceptor, providing a handle for further functionalization and potentially modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

This guide will provide a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this compound derivatives, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents.

Synthetic Strategies

The synthesis of the this compound core can be approached through a multi-step sequence, typically involving the initial construction of a substituted tetrahydroimidazo[1,2-a]pyridine ring system followed by functional group manipulation to introduce the hydroxyl group at the 6-position. A common strategy involves the synthesis of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-one intermediate, which can then be reduced to the desired 6-ol derivative.

Synthesis of the Tetrahydroimidazo[1,2-a]pyrimidine Precursor

A general route to a related core, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, which can be adapted, involves a six-step synthesis starting from commercially available 2-aminopyrimidine.[3][4][5]

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide [3][4][5]

  • Step 1: Synthesis of imidazo[1,2-a]pyrimidine. 2-aminopyrimidine is reacted with 1,1,3-trichloroacetone in the presence of sodium bicarbonate in ethanol at reflux.

  • Step 2: Carbonation. The resulting imidazo[1,2-a]pyrimidine is treated with calcium carbonate in water at reflux.

  • Step 3: Oxidation. The product from the previous step is oxidized using oxone in DMF at low temperature.

  • Step 4: Esterification. The oxidized product is then esterified using concentrated sulfuric acid in ethanol at reflux.

  • Step 5: Reduction. The ester is reduced using 10% palladium on carbon and hydrogen gas.

  • Step 6: Hydrazinolysis. The final step involves reacting the reduced ester with hydrazine hydrate in ethanol at reflux to yield the carbohydrazide.

Introduction of the 6-Hydroxyl Group

While a direct synthesis for this compound is not extensively documented in readily available literature, a logical and established chemical transformation would involve the reduction of the corresponding ketone, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-one.

Conceptual Workflow: Synthesis of this compound

G start Substituted Piperidin-2-one step1 Cyclization with α-haloketone start->step1 intermediate 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-one step1->intermediate step2 Reduction (e.g., NaBH4) intermediate->step2 end This compound step2->end

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of a Ketone to an Alcohol (General Procedure)

  • Materials: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-one, sodium borohydride (NaBH₄), methanol, ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-one in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold have shown promising activity in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Hydrazone derivatives of the related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] Certain derivatives exhibited excellent activity against E. coli and S. aureus.[4]

One study highlighted a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives with potent antifungal activity against various Candida species.[8] Notably, the compound with a 4-cyanobenzylidene moiety showed very strong inhibitory activity with a minimal inhibitory concentration (MIC) as low as 0.016 mg/mL against screened Candida species and exhibited selective antifungal activity with no in vitro toxicity up to 25 µg/mL.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [8]

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inocula, 96-well microtiter plates, test compounds, standard antimicrobial agents (e.g., norfloxacin for bacteria, fluconazole for fungi).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

    • Prepare a standardized microbial inoculum and dilute it to the desired final concentration.

    • Add the microbial suspension to each well of the microtiter plate.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated for anticancer properties. Specifically, 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines HT-29 and Caco-2.[9] The mechanism of action for these compounds was found to involve the induction of apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[9]

Furthermore, derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in cancer.[1][3][7][10][11] A series of 2,6,8-trisubstituted imidazo[1,2-a]pyridines were designed and synthesized as PI3Kα inhibitors, with some compounds exhibiting nanomolar potency.[1][3]

Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: Simplified PI3K signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: PI3Kα Inhibition Assay (Kinase-Glo™) [1][3]

  • Materials: Recombinant PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, Kinase-Glo™ reagent, 384-well plates, test compounds, positive control inhibitor (e.g., PIK-75).

  • Procedure:

    • Add the test compound and PI3Kα enzyme to the wells of a 384-well plate and incubate.

    • Initiate the kinase reaction by adding the lipid substrate and ATP.

    • Incubate the reaction mixture at room temperature.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value for each compound.

Structure-Activity Relationships (SAR)

While specific SAR studies on the 6-hydroxy-tetrahydroimidazo[1,2-a]pyridine core are limited, general trends can be extrapolated from related series.

For the broader class of imidazo[1,2-a]pyridines, substitutions at the 2, 6, and 8 positions have been shown to be critical for PI3Kα inhibitory activity.[1][3] The nature of the substituent on the phenyl ring in various derivatives has been shown to significantly influence antimicrobial activity.[12] For antifungal activity, the presence of a 4-cyanobenzylidene moiety on a tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide was found to be highly beneficial.[8]

The presence of the 6-hydroxyl group in the this compound core is hypothesized to be a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, potentially enhancing binding to target enzymes or receptors. Further studies are needed to systematically explore the impact of this hydroxyl group on various biological activities.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide has provided a framework for the synthesis and biological evaluation of derivatives based on this core.

Future research should focus on the following areas:

  • Development of more efficient and diverse synthetic routes to access a wider range of 6-hydroxy-substituted analogues.

  • Systematic SAR studies to elucidate the role of the 6-hydroxyl group and to optimize the substitution pattern on the aromatic portion of the molecule for enhanced potency and selectivity.

  • Identification and validation of the specific molecular targets for the observed antimicrobial and anticancer activities.

  • In vivo evaluation of the most promising lead compounds to assess their efficacy and pharmacokinetic properties in relevant disease models.

By leveraging the information and protocols presented in this guide, researchers can accelerate the exploration of this promising chemical space and contribute to the discovery of the next generation of therapeutic agents.

References

In vitro studies of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

This guide provides a comprehensive framework for the in vitro investigation of this compound, a heterocyclic compound belonging to a class with demonstrated potential across multiple therapeutic areas. While specific data on this 6-hydroxy derivative is limited, the broader imidazo[1,2-a]pyridine and related fused heterocyclic families have shown significant biological activities, including antimicrobial, anticancer, and modulatory effects on key cellular signaling pathways.[1][2][3][4]

This document is structured to guide researchers through a logical, robust, and self-validating series of in vitro studies. It moves from fundamental characterization to a multi-pronged evaluation of its potential biological functions, emphasizing the rationale behind experimental choices and providing detailed, field-proven protocols.

Compound Synthesis and Physicochemical Characterization

Prior to any biological assessment, the identity, purity, and fundamental physicochemical properties of the synthesized this compound must be rigorously established. This ensures the reliability and reproducibility of all subsequent in vitro data.

Synthesis and Purification

While various synthetic routes to the imidazo[1,2-a]pyridine core exist, a common approach involves the condensation of a suitable aminopyridine precursor. For the target compound, a multi-step synthesis followed by purification via column chromatography or recrystallization is anticipated.

Structural Verification and Purity Analysis

A battery of analytical techniques is required to confirm the structure and assess the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the compound, ideally demonstrating >95% purity before use in biological assays.

Solubility Assessment

Understanding the compound's solubility is critical for designing accurate and reliable in vitro assays.

Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), e.g., 10 mM.

  • In a 96-well plate, add the DMSO stock to a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by assessing light scattering in a plate reader at a suitable wavelength (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is determined as the kinetic solubility.

In Vitro Antimicrobial and Antifungal Evaluation

The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are known to possess significant antimicrobial and antifungal properties.[1][2][5] Therefore, a primary avenue of investigation for this compound is its potential as an anti-infective agent.

Rationale for Investigation

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of related heterocyclic systems have shown potent activity against a range of bacterial and fungal strains, making this a logical and high-priority area of study.[1][5]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays (for active compounds) cluster_tertiary Mechanism of Action Studies MIC Determine MIC (Broth Microdilution) MBC_MFC Determine MBC/MFC MIC->MBC_MFC MIC ≤ 16 µg/mL Biofilm Biofilm Inhibition Assay MIC->Biofilm MIC ≤ 16 µg/mL Membrane Membrane Permeability MBC_MFC->Membrane Target Target Enzyme Inhibition Biofilm->Target Start Test Compound (5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol) Start->MIC

Caption: Workflow for in vitro antimicrobial evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Microorganism Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Standardization: Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth. Final concentrations may range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation

Results from antimicrobial screening should be summarized in a clear, tabular format.

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveData
Escherichia coliATCC 25922Gram-negativeData
Pseudomonas aeruginosaATCC 27853Gram-negativeData
Candida albicansATCC 90028FungusData
Aspergillus nigerATCC 16404FungusData

In Vitro Anticancer Evaluation

Several studies have highlighted the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, including colon and breast cancer.[4] These compounds can induce apoptosis through mechanisms involving caspase activation and cytochrome c release.[4]

Rationale for Investigation

The established anticancer potential of the core scaffold provides a strong rationale for evaluating this compound for its cytotoxic and anti-proliferative effects. Initial screening against a panel of cancer cell lines is a standard and effective approach.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer, MCF-7 breast cancer) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration causing 50% inhibition of cell growth) using non-linear regression analysis.

Apoptosis Pathway Investigation

If significant cytotoxicity is observed, further investigation into the mechanism of cell death is warranted.

Apoptosis_Pathway Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol Mito Mitochondria Compound->Mito Induces Stress CytC Cytochrome c (Release to Cytosol) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway activation.

Protocol: Caspase-3/7 Activity Assay

  • Seed and treat cells with the compound as described for the MTT assay.

  • At the end of the treatment period, lyse the cells.

  • Add a luminogenic or fluorogenic substrate for caspase-3 and -7 (e.g., a peptide substrate like DEVD).

  • Incubate according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal, which is proportional to the activity of executioner caspases.

Investigation of Gαq Protein Modulation

Derivatives of the related tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of Gαq proteins, a class of G proteins that mediate signals from numerous receptors involved in physiological processes like smooth muscle contraction and neurotransmission.[3]

Rationale and Approach

Given the structural similarity, it is plausible that this compound could modulate Gαq signaling. This can be investigated using cell-based assays that measure the downstream second messenger, inositol 1-phosphate (IP1), which accumulates upon Gαq activation.

Protocol: IP-One HTRF Assay

  • Cell Line: Use a cell line stably expressing a Gq-coupled receptor (e.g., HEK293 cells expressing the M1 muscarinic acetylcholine receptor).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to grow to confluency.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a known agonist for the Gq-coupled receptor (e.g., carbachol for M1 receptors) to activate the Gαq pathway.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents for IP1 (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • Signal Reading: After incubation, read the plate on an HTRF-compatible reader. A decrease in the HTRF signal in the presence of the test compound would indicate inhibition of the Gαq pathway.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for the in vitro characterization of this compound. By systematically evaluating its antimicrobial, anticancer, and G-protein modulatory activities, researchers can build a robust profile of its biological function. Positive results in any of these areas would justify further investigation, including structure-activity relationship (SAR) studies through the synthesis of analogues and progression to more complex in vitro and in vivo models. The principles of bioisosterism, which involve substituting functional groups with others of similar physical or chemical properties, could be employed to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8]

References

Unveiling the Therapeutic Promise of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – December 31, 2025 – As the landscape of drug discovery continually evolves, the exploration of novel chemical scaffolds with therapeutic potential is paramount. This technical guide delves into the promising, yet underexplored molecule, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol. While direct research on this specific compound is nascent, its core structure, the imidazo[1,2-a]pyridine ring system, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will extrapolate from the known biological activities of related compounds to illuminate the most probable therapeutic targets of this compound and provide a strategic framework for its investigation.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of numerous clinically significant drugs, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Marketed drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and the anticancer agent volitinib (a c-Met inhibitor) underscore the therapeutic versatility of this heterocyclic system.[4][5] This guide will therefore focus on three primary areas of investigation for this compound: oncology, inflammation, and infectious diseases.

Part 1: Potential Anticancer Applications and Key Molecular Targets

The anticancer potential of imidazo[1,2-a]pyridine derivatives is widely documented, with compounds from this class known to interfere with critical cancer-driving pathways.[6] Based on this precedent, we propose the following key targets for this compound.

Receptor Tyrosine Kinases (RTKs): The c-Met Pathway

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1][5] Aberrant c-Met signaling is a known driver in a multitude of human cancers.[7][8] The clinical development of volitinib, an imidazo[1,2-a]pyridine-based c-Met inhibitor, strongly suggests that this pathway is a prime target for novel derivatives.[5]

Diagram 1: The c-Met Signaling Pathway

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/Akt Pathway cMet->PI3K STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival Migration Migration STAT->Migration

Caption: Ligand binding to the c-Met receptor activates multiple downstream pathways.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, particularly Akt and mTOR.[9]

The Intrinsic Apoptosis Pathway

Inducing apoptosis, or programmed cell death, is a cornerstone of many cancer therapies. Evidence suggests that some imidazo[1,2-a]pyridines can trigger the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.[4][10][11]

Diagram 2: Intrinsic Apoptosis Pathway

Apoptosis_Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activation ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Release of cytochrome c from mitochondria initiates caspase activation.

Part 2: Anti-Inflammatory Potential and Associated Targets

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting a therapeutic avenue for this compound.

Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process through their production of prostaglandins. Some imidazo[1,2-a]pyridine carboxylic acid derivatives have shown preferential inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[12]

NF-κB and STAT3 Signaling Pathways

The transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) are master regulators of the inflammatory response.[13][14] Their activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[15] Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of both NF-κB and STAT3, thereby exerting potent anti-inflammatory effects.[13][14]

Part 3: Antimicrobial Activity and Potential Mechanisms of Action

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been a fruitful source of compounds with activity against a range of pathogens.

Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of these enzymes, demonstrating their potential as novel antibiotics.[16]

Mycobacterium tuberculosis QcrB

Tuberculosis remains a major global health threat. A key target in Mycobacterium tuberculosis is QcrB, a component of the electron transport chain essential for energy production. Imidazo[1,2-a]pyridine amides have been developed as potent inhibitors of QcrB, highlighting a specific mechanism for antitubercular activity.[17]

Part 4: Experimental Protocols for Target Validation

To investigate the interaction of this compound with these potential targets, a series of well-established in vitro assays are recommended.

Table 1: Recommended In Vitro Assays for Target Validation
Therapeutic Area Potential Target Recommended Assay Principle
Anticancer c-Met, PI3K, AktKinase Activity Assay (e.g., ADP-Glo™)Measures the amount of ADP produced as a result of kinase activity. Inhibition of the kinase leads to a decrease in ADP production.
Caspase-3, -8, -9Caspase Activity Assay (Fluorometric)Utilizes a specific peptide substrate conjugated to a fluorescent reporter. Cleavage of the substrate by active caspases releases the fluorophore, which can be quantified.
Apoptosis InductionAnnexin V/Propidium Iodide StainingDifferentiates between viable, apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine.
Anti-inflammatory COX-1/COX-2COX Inhibitor Screening AssayMeasures the peroxidase activity of COX enzymes. Inhibition of the enzyme results in a decrease in the colorimetric signal.
NF-κB ActivationNF-κB Reporter AssayUtilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation leads to a decrease in reporter gene expression.
Antimicrobial DNA GyraseDNA Gyrase Supercoiling AssayMeasures the ability of DNA gyrase to introduce supercoils into relaxed plasmid DNA. Inhibitors prevent this supercoiling, which can be visualized by agarose gel electrophoresis.

Diagram 3: General Workflow for In Vitro Target Validation

Target_Validation_Workflow Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol Target_Selection Select Potential Targets (e.g., c-Met, COX-2, DNA Gyrase) Compound->Target_Selection Primary_Assay Primary In Vitro Assay (e.g., Kinase, Enzyme Inhibition) Target_Selection->Primary_Assay Dose_Response Dose-Response and IC50 Determination Primary_Assay->Dose_Response Cell_Based_Assay Cell-Based Functional Assay (e.g., Apoptosis, Cytokine Production) Dose_Response->Cell_Based_Assay Lead_Candidate Lead Candidate for Further Development Cell_Based_Assay->Lead_Candidate

Caption: A stepwise approach to validating the molecular targets of a novel compound.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural relationship to a class of highly successful therapeutic agents provides a strong rationale for its investigation. This guide has outlined the most probable therapeutic targets in oncology, inflammation, and infectious disease based on the extensive literature on the imidazo[1,2-a]pyridine scaffold. The proposed experimental workflows provide a clear path for elucidating the mechanism of action of this promising compound and unlocking its full therapeutic potential. The scientific community is encouraged to undertake the systematic evaluation of this compound against these high-value molecular targets.

References

Solubility and stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Foreword: A Proactive Approach to Physicochemical Profiling

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous marketed drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities.[2][3][4] However, the journey from a promising hit to a viable drug candidate is paved with rigorous physicochemical characterization. Fused bicyclic systems, while often conferring potent biological activity, can present challenges in properties like aqueous solubility.[5] This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of a novel derivative, this compound. As direct experimental data for this specific molecule is not yet prevalent in public literature, this document serves as a predictive and methodological whitepaper. We will proceed from foundational principles to detailed, field-proven experimental protocols, explaining not just the steps to be taken, but the scientific rationale that underpins them.

Section 1: Foundational Physicochemical Assessment

Before embarking on solubility and stability studies, a foundational understanding of the molecule's inherent properties is paramount. The structure of this compound, with its basic nitrogen centers in the imidazopyridine core and an acidic/nucleophilic secondary alcohol on the saturated ring, dictates its behavior in aqueous media.

  • pKa Prediction: The molecule possesses at least two key ionizable centers: the imidazole nitrogen (basic) and the pyridine nitrogen (basic), along with the C6-hydroxyl group (weakly acidic). The interplay of these pKa values will govern the molecule's charge state across the physiological pH range, which is the single most critical determinant of its aqueous solubility.

  • Lipophilicity (LogP/LogD): The LogP (partition coefficient) provides a measure of the molecule's intrinsic lipophilicity. However, the LogD (distribution coefficient) at various pH values is more pharmacologically relevant, as it accounts for the equilibrium between all ionized and neutral forms. A high LogP/D value often correlates with low aqueous solubility.[5]

A logical workflow for this initial assessment is crucial for designing subsequent experiments efficiently.

G cluster_0 Phase 1: In Silico & Initial Assessment cluster_1 Phase 2: Experimental Design A Obtain Structure of 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol B In Silico Prediction (pKa, LogP, Polar Surface Area) A->B Input C Hypothesize pH-Solubility Profile B->C Inform F Plan Forced Degradation Stress Conditions B->F Identify Liabilities D Design Kinetic Solubility Screen (e.g., pH 2.0, 6.5, 7.4) C->D Guide E Design Thermodynamic Solubility Study (Shake-Flask) C->E Guide

Caption: Initial assessment workflow for physicochemical profiling.

Section 2: Aqueous Solubility Determination

Aqueous solubility is a critical attribute that influences everything from formulation design to bioavailability. We will outline two complementary methods: a high-throughput kinetic assay for early-stage development and the gold-standard thermodynamic shake-flask method for definitive characterization.

Kinetic Solubility Assessment via Turbidimetry

In early discovery phases, when compound availability is limited, kinetic solubility provides a rapid assessment.[6] This method measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer. While not an equilibrium measurement, it is invaluable for ranking compounds and identifying potential solubility liabilities.

Experimental Protocol: DMSO Co-Solvent Method

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Buffer Preparation: Prepare a series of aqueous buffers, for example:

    • pH 1.2 (Simulated Gastric Fluid, without enzymes)

    • pH 6.8 (Simulated Intestinal Fluid, without enzymes)

    • pH 7.4 (Phosphate-Buffered Saline, PBS)

  • Assay Execution: a. Dispense 198 µL of each buffer into separate wells of a 96-well microplate. b. Add 2 µL of the 10 mM DMSO stock solution to each well, ensuring rapid mixing. This creates a final concentration of 100 µM with 1% DMSO. c. Incubate the plate at room temperature (e.g., 25 °C) for 2 hours to allow for precipitation. d. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. This is often performed across a serial dilution of the compound to pinpoint the solubility limit.

Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, remains the most reliable technique for determining equilibrium (thermodynamic) solubility.[7] It measures the saturation concentration of a compound in a specific solvent after a prolonged equilibration period, ensuring a true thermodynamic equilibrium is reached between the solid and solution phases.[8]

Experimental Protocol: Shake-Flask (ICH Harmonised Guideline)

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid material by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Causality Note: This step is critical. Failure to completely remove undissolved solids will lead to an overestimation of solubility.

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.[7]

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Anticipated pH-Solubility Profile & Data Presentation

Given the basic nitrogens and the hydroxyl group, this compound is expected to exhibit higher solubility at low pH (due to protonation of the basic centers) and potentially at very high pH (due to deprotonation of the hydroxyl group), with a minimum solubility near its isoelectric point.

Table 1: Example Thermodynamic Solubility Data

Buffer pH Temperature (°C) Solubility (µg/mL)
1.2 25 >1000
4.5 25 450
6.8 25 75
7.4 25 60
1.2 37 >1200

| 7.4 | 37 | 85 |

Section 3: Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability is essential for determining storage conditions, shelf-life, and developing a stability-indicating analytical method.[9][10] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[11][12][13]

G cluster_0 Forced Degradation Workflow cluster_1 Analysis & Characterization A Prepare Solutions of 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Expose to Stress D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose to Stress E Thermal (Solid & Solution, 80°C) A->E Expose to Stress F Photostability (ICH Q1B Light Conditions) A->F Expose to Stress G Analyze all samples by Stability-Indicating HPLC-UV/MS B->G Sample C->G Sample D->G Sample E->G Sample F->G Sample H Calculate % Degradation & Mass Balance G->H I Identify Major Degradants (LC-MS/MS, NMR) H->I J Elucidate Degradation Pathways I->J

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways
  • Hydrolysis: The molecule is likely stable to hydrolysis due to the absence of labile ester or amide groups. However, extreme pH and temperature could potentially force ring-opening or other reactions.

  • Oxidation: The secondary alcohol at the C6 position is a potential site for oxidation to a ketone. The electron-rich imidazo[1,2-a]pyridine ring system could also be susceptible to oxidation.

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to photolytic degradation, often involving radical mechanisms.

Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without secondary or tertiary breakdown.[12]

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M NaOH. Heat at 60 °C. Withdraw and neutralize aliquots with HCl for analysis.

  • Oxidative Degradation: Mix the compound solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protected from light. Analyze at various time points.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) in a stability oven.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.

  • Control Sample: A solution of the compound stored under normal conditions (e.g., 4 °C, protected from light) should be analyzed alongside the stressed samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[14][15] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard.[16]

Key Method Development Goals:

  • Specificity: The method must resolve the parent peak from all degradation products and any formulation excipients. Peak purity analysis using a photodiode array (PDA) detector is essential for validation.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial concentration, accounting for the response factors of the degradants.[16]

Table 2: Example Forced Degradation Summary

Stress Condition Duration % Assay of Parent % Total Degradation Mass Balance (%) Comments
0.1M HCl, 60°C 24h 98.5 1.3 99.8 Minimal degradation observed.
0.1M NaOH, 60°C 24h 96.2 3.5 99.7 One major degradant observed.
3% H₂O₂, RT 8h 85.1 14.2 99.3 Significant degradation; two major products.
Dry Heat, 80°C 72h 99.5 <0.5 100.0 Highly stable to thermal stress.

| ICH Photostability | - | 92.4 | 7.1 | 99.5 | Moderate photolability. |

Conclusion

The systematic characterization of solubility and stability is a non-negotiable step in the progression of any new chemical entity. For this compound, a proactive and methodologically sound approach is required. By combining in silico predictions with robust experimental protocols such as the shake-flask method for solubility and comprehensive forced degradation studies, researchers can build a complete physicochemical profile. This profile is the foundation upon which successful formulation development, preclinical assessment, and ultimately, clinical translation are built. The protocols and frameworks outlined in this guide provide a validated pathway to generate the critical data needed to advance this promising compound through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein outlines a robust and logical synthetic pathway, commencing with the construction of a key piperidone intermediate, followed by the formation of the fused imidazo[1,2-a]pyridine ring system, and culminating in the stereoselective reduction to the target alcohol. This guide is designed to be a practical resource for researchers, offering detailed step-by-step procedures, explanations of the underlying chemical principles, and visual aids to facilitate understanding and execution of the synthesis.

Introduction

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core represents a significant structural motif in the design of novel therapeutic agents. Its saturated bicyclic framework provides a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The presence of the hydroxyl group at the 6-position offers a handle for further functionalization or can act as a key hydrogen bonding moiety for target engagement. The synthesis of this and related saturated imidazo[1,2-a]pyridine derivatives is of considerable interest for the development of new drugs.[1] This protocol details a reliable method for the preparation of this compound, leveraging established organic chemistry principles.

Overall Synthetic Strategy

The synthesis of this compound can be logically approached in a two-stage process. The first stage involves the construction of the key intermediate, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-one. The second stage is the reduction of this ketone to the desired final product.

Synthetic_Pathway A Piperidine-2,4-dione Precursor B 2-Amino-4-piperidone (Intermediate 1) A->B Amination/ Protection C 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-one (Intermediate 2) B->C Cyclocondensation D This compound (Final Product) C->D Reduction

References

Application Notes & Protocols for Antifungal Research: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyridine Derivatives in Antimycotic Drug Discovery

The escalating incidence of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds with potent antifungal activity. The imidazo[1,2-a]pyridine core has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties[1][2]. This document provides a comprehensive guide for researchers investigating the antifungal potential of a specific analogue, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol.

These application notes are designed to provide a robust framework for the systematic evaluation of this compound, from initial screening to more advanced mechanistic and in vivo studies. The protocols herein are grounded in established methodologies and are supplemented with expert insights to aid in experimental design and data interpretation.

Part 1: Initial Screening and In Vitro Characterization

The foundational step in evaluating a novel compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. This section outlines the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and for assessing the compound's impact on fungal biofilms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.

Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound (stock solution in an appropriate solvent, e.g., DMSO)

  • Clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate.

    • Include a positive control (a known antifungal agent, e.g., fluconazole or amphotericin B) and a negative control (medium with the solvent used to dissolve the compound).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

Fungal StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans[Insert Data][Insert Data]
Candida glabrata[Insert Data][Insert Data]
Cryptococcus neoformans[Insert Data][Insert Data]
Aspergillus fumigatus[Insert Data][Insert Data]
Determining Fungicidal vs. Fungistatic Activity: The MFC Assay

It is crucial to distinguish whether a compound inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal)[3]. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum[4]. A low MFC/MIC ratio (typically ≤4) is indicative of fungicidal activity[5].

Protocol: MFC Determination

Procedure:

  • Following the MIC determination, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.

Assessing Activity Against Fungal Biofilms

Fungal biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents[6]. Evaluating the efficacy of a novel compound against biofilms is therefore a critical step.

Protocol: Biofilm Susceptibility Testing

Materials:

  • Fungal strains known to form biofilms (e.g., Candida albicans)

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

Procedure:

  • Biofilm Formation:

    • Add a standardized fungal suspension to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation[7].

  • Compound Treatment:

    • Gently wash the pre-formed biofilms to remove planktonic cells.

    • Add fresh medium containing serial dilutions of this compound to the wells.

    • Incubate for a further 24-48 hours.

  • Quantification of Biofilm Viability:

    • Wash the biofilms again to remove the compound.

    • Assess the metabolic activity of the remaining biofilm using the XTT reduction assay, which measures the conversion of XTT to a colored formazan product by metabolically active cells[8].

    • The Sessile Minimum Inhibitory Concentration (SMIC) can be determined as the lowest compound concentration that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the untreated control[9].

Part 2: Investigating the Mechanism of Action

Understanding how a compound exerts its antifungal effect is paramount for its development as a therapeutic agent. This section provides a framework for exploring the potential mechanism of action of this compound.

Exploring Effects on Fungal Signaling Pathways

Many antifungal agents target specific signaling pathways that are essential for fungal growth, virulence, and stress responses[10]. The imidazo[1,2-a]pyridine scaffold suggests that the compound may interfere with key cellular processes. Potential targets include pathways involved in cell wall integrity, stress response (e.g., the HOG pathway), and nutrient sensing (e.g., the cAMP-PKA pathway)[11][12].

Workflow for Investigating Signaling Pathway Modulation:

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Mechanism Elucidation A Fungal cells treated with This compound B Phenotypic changes observed (e.g., altered morphology, sensitivity to stressors) A->B Observe C Hypothesize involvement of specific signaling pathways (e.g., CWI, HOG) B->C Infer D Western Blot for phosphorylated MAP kinases C->D Test E Reporter gene assays for pathway-specific transcription factors C->E Test F Microscopy with fluorescent probes for cell wall or stress markers C->F Test G Identification of direct molecular target(s) D->G Synthesize data E->G Synthesize data F->G Synthesize data

Caption: Workflow for investigating the impact of a novel compound on fungal signaling pathways.

Protocol: Western Blot Analysis of MAP Kinase Phosphorylation

A key method to assess the activation of signaling pathways like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways is to measure the phosphorylation status of their respective MAP kinases[13].

Procedure:

  • Treat fungal cells with this compound for various time points.

  • Lyse the cells and extract total proteins.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies specific to the phosphorylated forms of the MAP kinases of interest (e.g., Mkc1 for the CWI pathway, Hog1 for the HOG pathway).

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Re-probe the membrane with an antibody against the total (unphosphorylated) MAP kinase as a loading control.

Part 3: In Vivo Efficacy Evaluation

Positive in vitro results must be validated in a living organism to assess the compound's therapeutic potential, taking into account host-pathogen interactions and pharmacokinetics[14]. A variety of in vivo models are available for antifungal drug testing, ranging from invertebrate models for initial screening to mammalian models for more comprehensive studies[15][16].

Invertebrate Model for High-Throughput Screening

The Galleria mellonella (greater wax moth) larval model is a cost-effective and ethically favorable alternative to mammalian models for initial in vivo efficacy studies.

Protocol: Galleria mellonella Infection Model

Procedure:

  • Inject a lethal dose of a fungal pathogen (e.g., C. albicans) into the hemocoel of the larvae.

  • Administer this compound at various concentrations at different time points post-infection.

  • Monitor larval survival over several days.

  • An effective compound will significantly increase the survival rate of the infected larvae compared to the untreated control group.

Mammalian Models of Fungal Infection

For more advanced preclinical studies, murine models of fungal infection are commonly used. These models can mimic various types of human fungal infections, including systemic and localized infections[17].

Workflow for In Vivo Efficacy Testing:

G cluster_0 Model Selection cluster_1 Study Design cluster_2 Endpoint Analysis cluster_3 Data Interpretation A Choose appropriate animal model (e.g., murine systemic candidiasis) B Establish infection A->B C Administer this compound (dose-response) B->C D Monitor survival C->D E Determine fungal burden in target organs (e.g., kidneys, brain) C->E F Histopathological analysis of tissues C->F G Assess therapeutic efficacy D->G E->G F->G

Caption: General workflow for assessing the in vivo efficacy of an antifungal compound.

Example Protocol: Murine Model of Systemic Candidiasis

Procedure:

  • Induce immunosuppression in mice if necessary for the chosen fungal pathogen.

  • Infect mice intravenously with a standardized inoculum of C. albicans.

  • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Monitor the mice for signs of illness and record survival data.

  • At the end of the study, harvest target organs (e.g., kidneys), homogenize the tissue, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).

  • A significant reduction in fungal burden and/or an increase in survival in the treated groups compared to the vehicle control indicates in vivo efficacy.

Part 4: Safety and Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of mammalian cells and is a common method for evaluating the cytotoxicity of a compound.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion

The protocols and workflows outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential antifungal agent. A systematic approach, from in vitro screening to in vivo efficacy and safety assessment, is essential for advancing promising compounds through the drug discovery pipeline. The insights gained from these studies will be critical in determining the therapeutic potential of this and other imidazo[1,2-a]pyridine derivatives in the fight against fungal infections.

References

Application Notes and Protocols for Cell-Based Assays Involving the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Core Structure

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry and drug discovery. Derivatives of this core have demonstrated a wide array of biological activities, including anticancer, neuroprotective, antifungal, and antiprotozoal effects.[1][2][3] The fused ring system provides a rigid, three-dimensional framework that can be strategically functionalized to achieve high-affinity and selective interactions with various biological targets. For instance, imidazo[1,2-a]pyridine-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[4] Furthermore, related heterocyclic structures have shown promise in models of neurodegenerative diseases, suggesting a potential for this scaffold in developing novel neuroprotective agents.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological effects of compounds featuring the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, with a focus on 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol and its analogs. The protocols provided herein are designed to be robust and self-validating, enabling the elucidation of mechanism of action, assessment of therapeutic potential, and identification of lead compounds for further development.

Mechanism of Action: A Focus on Cancer and Neuroprotection

While the precise molecular targets of this compound are still under investigation, the broader class of imidazo[1,2-a]pyridines has been shown to exert its anticancer effects through the modulation of critical cellular signaling pathways.[4] One of the key pathways often implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers.

In the context of neuroprotection, related compounds have been shown to confer protective effects against neuronal cell death induced by oxidative stress or neurotoxins.[5][8] The potential mechanisms include the inhibition of enzymes like SIRT2, which are involved in cellular stress responses and neuroinflammation.

Below is a generalized signaling pathway that can be modulated by this class of compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol analog Compound->PI3K Inhibits Compound->Akt Inhibits SIRT2 SIRT2 Compound->SIRT2 Inhibits alpha_tubulin α-tubulin (acetylated) SIRT2->alpha_tubulin Deacetylates ROS Reactive Oxygen Species ROS->Akt Inhibits Neurotoxin Neurotoxin Neurotoxin->ROS Induces

Caption: Generalized signaling pathways potentially modulated by 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analogs.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using Tetrazolium Reduction Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A-549 for lung cancer)[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or analog (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Parameter Recommendation
Cell LineChoose based on the research question (e.g., relevant cancer type).
Seeding DensityOptimize to ensure cells are in the logarithmic growth phase.
Compound ConcentrationUse a wide range (e.g., 0.01 µM to 100 µM) to determine the full dose-response curve.
Incubation TimeTest multiple time points (24, 48, 72 h) to assess time-dependent effects.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

Materials:

  • Cell line of interest

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated and positive control (e.g., staurosporine) groups.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will generate a dot plot with four quadrants:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

G Start Seed and Treat Cells Harvest Harvest Cells Start->Harvest Stain Stain with Annexin V/PI Harvest->Stain FACS Flow Cytometry Analysis Stain->FACS Analyze Quantify Apoptotic Populations FACS->Analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[14] The principle is based on the ligand-induced thermal stabilization of the target protein.[14] When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.

Materials:

  • Cell line expressing the target protein

  • Test compound

  • PBS and protease inhibitors

  • PCR tubes

  • Thermocycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler.

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (un-denatured) from the precipitated (denatured) proteins.

  • Protein Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease with increasing temperature. In the compound-treated samples, the target protein will be stabilized, resulting in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift is indicative of target engagement.

Parameter Recommendation
Temperature RangeOptimize around the known or predicted melting temperature of the target protein.
Compound ConcentrationUse a concentration that is expected to saturate the target.
Lysis MethodChoose a method that efficiently lyses the cells without denaturing the proteins.
AntibodyUse a highly specific and validated antibody for the target protein.
Protocol 4: Neuroprotection Assay in an Oxidative Stress Model

Principle: This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), which are commonly used to model neurodegenerative diseases like Parkinson's.[15]

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Test compound

  • Oxidative stressor (e.g., H2O2)

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., H2O2 at a pre-determined toxic concentration) to the wells and incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a standard assay like MTT.

Data Analysis: Compare the viability of cells treated with the oxidative stressor alone to those pre-treated with the compound. A significant increase in cell viability in the pre-treated groups indicates a neuroprotective effect.

Troubleshooting Common Issues

Issue Possible Cause Solution
High variability in MTT assayUneven cell seeding, edge effects in the plate, contamination.Ensure proper cell mixing before seeding, avoid using the outer wells of the plate, maintain sterile technique.
No clear apoptosis in Annexin V/PI assayCompound is cytostatic, not cytotoxic; incorrect timing or dose.Perform a cell cycle analysis; test different incubation times and concentrations.
No thermal shift in CETSACompound does not bind the target in cells, incorrect temperature range.Confirm compound permeability, optimize the heating gradient, use a positive control compound.
No neuroprotective effectCompound is not cell-permeable, incorrect concentration, mechanism is not related to oxidative stress.Verify cell uptake, test a wider concentration range, explore other neurotoxicity models.

References

Application Note: Quantitative Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for accurate quantification in drug discovery, metabolism, and pharmacokinetic studies, this document outlines two robust analytical methods: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and selectivity, and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine analysis and purity assessments. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, rationale for experimental choices, and a framework for method validation in accordance with ICH Q2(R1) guidelines.

Introduction and Scientific Background

This compound belongs to the imidazopyridine class of bicyclic nitrogen-containing heterocycles. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] The accurate and precise measurement of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids (e.g., plasma, urine), is paramount for preclinical and clinical development.

The analytical challenge for a molecule like this compound lies in its predicted polarity and the need for a sensitive, specific, and reliable quantification method. Based on its structure—containing a hydroxyl group and two nitrogen atoms—the compound is expected to be polar and possess basic properties (predicted pKa of the pyridine-like nitrogen is ~9.7).[3][4] The imidazo[1,2-a]pyridine core provides a chromophore suitable for UV detection, with typical absorbance maxima observed around 250 nm and a secondary band between 280-360 nm for its derivatives.[5]

This guide provides the foundational protocols to establish validated analytical methods, ensuring data integrity and regulatory compliance.

Primary Analytical Method: LC-MS/MS for Bioanalysis

For quantification in complex biological matrices where high sensitivity is required (e.g., pharmacokinetic studies), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its superior selectivity and sensitivity allow for the detection of picogram to nanogram levels of the analyte.

Rationale for Method Selection

The choice of LC-MS/MS is driven by:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in the presence of co-eluting matrix components, minimizing interference.

  • High Sensitivity: Essential for determining low concentrations of the drug and its metabolites in biological fluids.

  • Broad Applicability: The method can be adapted for various biological matrices like plasma, serum, and tissue homogenates.

The development of an LC-MS/MS method requires a systematic approach, from tuning the mass spectrometer to optimizing the chromatographic separation and sample preparation.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate Inject Inject into UPLC/HPLC Evaporate->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh API or Formulated Product Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Isocratic or Gradient Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Peak Area Integration Detect->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Calculate Concentration or % Purity Calibrate->Quantify

References

Application Notes and Protocols for the Derivatization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroimidazo[1,2-a]pyridine Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active agents. Derivatives of this and related structures have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antiprotozoal properties. The strategic derivatization of this scaffold allows for the fine-tuning of its physicochemical properties and biological activity, making it a focal point for drug discovery and development programs.

This guide provides a comprehensive overview and detailed protocols for the synthesis of the key intermediate, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol, and its subsequent derivatization at the 6-hydroxyl position. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of the Core Intermediate: this compound

A reliable supply of the starting alcohol is paramount for any derivatization campaign. A common and effective strategy for the synthesis of this compound involves a two-step sequence: the construction of the corresponding ketone, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-one, followed by its selective reduction.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-one

The synthesis of the ketone precursor can be achieved through a multicomponent reaction, a powerful tool in modern organic synthesis for the efficient construction of complex molecules.[1] This protocol is adapted from established methods for the synthesis of similar fused heterocyclic ketones.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(nitromethylene)imidazolidine (1.0 eq), Meldrum's acid (1.1 eq), and the desired aldehyde (1.0 eq).

  • Solvent and Electrolyte: Add propanol as the solvent and sodium bromide (0.2 eq) as the electrolyte.

  • Electrochemical Synthesis: The reaction is carried out in an undivided electrochemical cell.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-one.

Causality and Insights: The use of an electrochemical method provides a green and efficient alternative to traditional heating, often leading to cleaner reactions and higher yields. Meldrum's acid serves as a versatile C3 synthon in this multicomponent condensation.

Protocol 2: Reduction to this compound

The reduction of the ketone to the corresponding secondary alcohol is a standard transformation readily achieved with hydride-based reducing agents. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for ketones and aldehydes, its tolerance of protic solvents, and its operational simplicity.[2][3]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-one (1.0 eq) in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the ketone starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid at 0 °C to decompose the excess sodium borohydride.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality and Insights: Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent or during the aqueous work-up yields the desired alcohol.[2] The use of a protic solvent like methanol or ethanol is convenient and facilitates the reaction.

Derivatization of the 6-Hydroxyl Group

The secondary hydroxyl group at the 6-position of the scaffold is a prime handle for derivatization. The following protocols detail two fundamental transformations: O-acylation to form esters and O-alkylation to form ethers.

Protocol 3: O-Acylation (Ester Formation)

The acylation of alcohols is a straightforward method to introduce a wide variety of ester functionalities. This can be achieved using an acyl chloride or an acid anhydride in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base, for example, triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the desired acyl chloride or acid anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Causality and Insights: The base (e.g., triethylamine) deprotonates the hydroxyl group to a small extent, increasing its nucleophilicity. More importantly, it acts as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Protocol 4: O-Alkylation (Ether Formation) via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers. It involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol:

  • Formation of the Alkoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF).

  • Addition of Base: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Exercise caution as hydrogen gas is evolved.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., an alkyl iodide or bromide, 1.2 eq) to the reaction mixture.

  • Reaction: The reaction may be stirred at room temperature or gently heated to drive it to completion.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction with water or saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ether by column chromatography.

Causality and Insights: This reaction proceeds via an Sₙ2 mechanism, where the alkoxide acts as a nucleophile and displaces the halide from the alkylating agent.[4] The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the alcohol to form the more nucleophilic alkoxide.

Data Presentation and Visualization

Table 1: Summary of Derivatization Reactions
Derivative TypeReactionReagentsBaseSolventTypical Yield (%)
EsterO-AcylationAcyl Chloride/AnhydrideEt₃N or PyridineDCM or THF70-95
EtherO-AlkylationAlkyl HalideNaHTHF or DMF60-90

Diagrams

Synthesis_and_Derivatization Ketone 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-one Alcohol 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol Ketone->Alcohol NaBH₄, MeOH (Reduction) Ester 6-Acyloxy-5,6,7,8-tetrahydroimidazo [1,2-a]pyridine Alcohol->Ester RCOCl, Et₃N (O-Acylation) Ether 6-Alkoxy-5,6,7,8-tetrahydroimidazo [1,2-a]pyridine Alcohol->Ether 1. NaH 2. R-X (O-Alkylation)

Caption: Synthetic pathway to this compound and its subsequent derivatization.

Self-Validation and Characterization

The successful synthesis of the target compounds should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds. For the alcohol, the appearance of a new signal for the C-OH proton and a shift in the signal for the C6 carbon are expected. For the derivatives, the appearance of signals corresponding to the acyl or alkyl group and characteristic shifts in the signals around the C6 position will confirm the derivatization.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify key functional groups. For the alcohol, a broad O-H stretching band will be observed. This band will be absent in the ester and ether derivatives, with the ester showing a characteristic C=O stretching band.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffolds in Oncology

The imidazo[1,2-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Derivatives of this core structure have garnered significant attention as potential anticancer agents due to their potent and varied mechanisms of action against numerous cancer cell lines, including those of the breast, colon, lung, and cervix.[2][3][4] These compounds often exert their effects by targeting key signaling pathways crucial for cancer cell proliferation, survival, and migration.[2]

This document provides a detailed guide for researchers on the application of a specific analog, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol , in the context of cancer cell line-based research. While extensive research has been conducted on the broader class of imidazo[1,2-a]pyridines, this particular compound represents a novel avenue for investigation. These notes are designed to provide a robust framework for its initial characterization and mechanistic evaluation.

Postulated Mechanism of Action: Targeting Pro-Survival Signaling

Based on extensive studies of structurally related imidazo[1,2-a]pyridine derivatives, a plausible mechanism of action for this compound involves the inhibition of critical pro-survival signaling pathways, such as the PI3K/Akt/mTOR cascade.[1][2][5] Aberrant activation of this pathway is a common feature in many cancers, promoting cell growth, proliferation, and resistance to apoptosis.[5] The proposed inhibitory action of the compound could lead to cell cycle arrest and the induction of programmed cell death (apoptosis).[1][4]

The following diagram illustrates the hypothetical signaling pathway targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation P53 p53 P21 p21 P53->P21 Bax Bax P53->Bax P21->Proliferation Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol Compound->Akt Inhibition Compound->P53 Activation? G start Start: Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol cell_culture Select & Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT/XTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay Based on IC50 western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot Confirm Apoptotic Pathway end Conclusion: Characterize Anticancer Properties western_blot->end

References

Application Notes and Protocols for the Characterization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] This document introduces 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol, a molecule from this promising class, as a candidate for development into a chemical probe. A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms. Rigorous characterization is essential to ensure its potency, selectivity, and suitability for generating reliable biological insights.[4] These application notes provide a comprehensive framework and detailed experimental protocols for researchers to systematically evaluate this compound, from initial target identification to robust validation of target engagement in a cellular environment.

Compound Properties and Handling

Before initiating any experimental work, it is crucial to understand the fundamental properties of the compound and handle it appropriately.

PropertyDataSource
Structure (Structure of this compound)-
Molecular Formula C₈H₁₀N₂O(Calculated)
Molecular Weight 150.18 g/mol (Calculated)
Appearance Solid (predicted)-
Solubility Soluble in DMSO, Ethanol. To be determined experimentally in aqueous buffers.(Predicted)
Purity >95% (Recommended for all biological assays)-

Handling and Storage:

  • Store the solid compound at -20°C, desiccated, and protected from light.

  • Prepare stock solutions in anhydrous DMSO at a high concentration (e.g., 10-50 mM).

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stocks at -20°C.

  • For aqueous-based assays, dilute the DMSO stock into the final assay buffer immediately before use. Be mindful of the final DMSO concentration, which should typically be kept below 0.5% to minimize solvent effects on cellular systems.

A Roadmap for Chemical Probe Validation

The validation of a chemical probe is a multi-step process designed to build a comprehensive evidence package for its utility. The following workflow outlines the critical stages for characterizing this compound.

G cluster_0 Phase 1: Target Discovery & Initial Profiling cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Selectivity & Final Validation Target_ID Target Identification (e.g., Kinobeads Profiling) CETSA Primary Validation: Cellular Thermal Shift Assay (CETSA) Target_ID->CETSA Identified Target(s) Initial_Activity Initial Cellular Activity Screen (e.g., Antiproliferation Assay) Initial_Activity->CETSA NanoBRET Orthogonal Validation: NanoBRET® Assay CETSA->NanoBRET Confirm in orthogonal assay Selectivity Broad Selectivity Profiling (e.g., Large Kinase Panel) NanoBRET->Selectivity Negative_Control Inactive Analog Synthesis & Testing Selectivity->Negative_Control Final_Probe Qualified Chemical Probe Negative_Control->Final_Probe

Caption: A logical workflow for the validation of a candidate chemical probe.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Protocol 1: Unbiased Target Identification with Kinobeads

Principle: Kinobeads are an affinity resin composed of immobilized, broad-spectrum kinase inhibitors used to capture a large portion of the cellular kinome from a lysate.[5][6] In a competition binding experiment, pre-incubation of the lysate with a free compound (our probe candidate) will prevent its targets from binding to the beads. By using quantitative mass spectrometry, proteins that are "competed off" the beads can be identified as potential targets of the compound.[7]

Experimental Workflow:

G Lysate Prepare Cell Lysate Incubate Incubate Lysate with: 1. DMSO (Control) 2. Probe Candidate Lysate->Incubate Kinobeads Add Kinobeads (Affinity Capture) Incubate->Kinobeads Wash Wash Beads Kinobeads->Wash Elute On-Bead Digestion (Trypsin) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Analysis Quantitative Proteomic Analysis (Identify competed proteins) LCMS->Analysis

Caption: Workflow for Kinobeads-based target identification.

Step-by-Step Protocol:

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a panel of cancer cell lines like K-562, MV-4-11) to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, and protease/phosphatase inhibitors).

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C) to remove insoluble material.

    • Determine protein concentration using a BCA assay.

  • Competition Binding:

    • Aliquot the cell lysate (e.g., 1-2 mg of total protein per sample).

    • Treat the lysates with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 100 nM and 1 µM).[7]

    • Incubate for 45-60 minutes at 4°C with gentle rotation.

  • Kinobeads Affinity Capture:

    • Add a pre-washed slurry of Kinobeads to each lysate sample.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Protein Digestion:

    • Pellet the Kinobeads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer and then with a wash buffer without detergent to remove non-specific binders.

    • Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by nanoLC-MS/MS.

    • Quantify the relative abundance of each identified protein in the DMSO vs. compound-treated samples.

    • Proteins showing a significant, dose-dependent decrease in abundance in the compound-treated samples are considered high-confidence binding partners.

Protocol 2: Cellular Target Engagement Validation with CETSA

Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target inside intact cells.[8] The principle is based on ligand-induced thermal stabilization: when a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation and aggregation.[9][10] By heating cells to various temperatures, precipitating the aggregated proteins, and quantifying the amount of soluble target protein remaining, a "melt curve" can be generated. A shift in this curve in the presence of a compound is direct evidence of target engagement.[11]

Experimental Workflow:

G Treat Treat Intact Cells with: 1. DMSO (Control) 2. Probe Candidate Heat Heat Aliquots to a Range of Temperatures Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Detect Detect Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Detect Analyze Plot Melt Curve or Dose-Response Curve Detect->Analyze

Caption: General workflow of the Cellular Thermal Shift Assay.

Step-by-Step Protocol:

  • Part A: Generating a CETSA Melt Curve

    • Cell Treatment: Treat cultured cells with a fixed, high concentration of this compound (e.g., 10 µM) or DMSO for 1-2 hours.

    • Aliquoting: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[9]

    • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

    • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (identified from Protocol 1) by Western Blot or another quantitative protein detection method.

    • Analysis: Plot the relative amount of soluble protein against temperature for both DMSO and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization.

  • Part B: Isothermal Dose-Response (ITDR) Curve

    • Determine Optimal Temperature: From the melt curve, select a temperature that results in significant but not complete protein aggregation in the DMSO-treated sample (e.g., T₇₅).

    • Cell Treatment: Treat cells with a range of concentrations of the probe candidate (e.g., 10-point, 3-fold serial dilution) or DMSO.

    • Heat Challenge: Heat all samples at the single, pre-determined optimal temperature for 3 minutes, followed by cooling on ice.

    • Lysis, Clarification, and Detection: Proceed as described in Part A (steps 4-6).

    • Analysis: Plot the amount of soluble protein as a function of compound concentration. This allows for the calculation of an EC₅₀ value for target stabilization, providing a quantitative measure of target engagement in cells.

Protocol 3: Orthogonal Target Engagement with NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds the same target (acceptor).[13] When a test compound is introduced, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal. This provides a highly quantitative measure of intracellular affinity.[14][15]

Step-by-Step Protocol (General Outline):

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase. The fusion can be N- or C-terminal.

    • Culture the cells for 18-24 hours to allow for protein expression.[15]

    • Harvest the cells and resuspend them in an appropriate assay medium (e.g., OptiMEM).

  • Assay Plate Setup:

    • Dispense the test compound (this compound) in a serial dilution across a white, 384-well assay plate. Include DMSO-only wells as a no-inhibition control.

    • Add the cell suspension expressing the NanoLuc®-target fusion protein to all wells.

  • Tracer Addition and Equilibration:

    • Add the specific NanoBRET™ fluorescent tracer for the target protein family (e.g., a kinase tracer) to all wells at a pre-determined optimal concentration.

    • Incubate the plate at 37°C in a CO₂ incubator for approximately 2 hours to allow the binding competition to reach equilibrium.[15]

  • Signal Detection:

    • Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to the control wells.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which reflects the intracellular potency of the compound for the target.

Conclusion and Next Steps

Successful execution of these protocols will provide a robust dataset to determine if this compound is a suitable chemical probe. Positive results would include the identification of a specific, high-affinity target (Kinobeads), confirmed and quantified engagement in intact cells (CETSA and NanoBRET), and ideally, a clear dose-response relationship in a relevant cell-based functional assay. The subsequent, critical steps would involve broad selectivity profiling against a larger panel of related targets (e.g., a commercial kinase screening panel) and the development of a structurally similar but biologically inactive analog to serve as a negative control for future biological experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol. This valuable heterocyclic compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while achievable, can present challenges in achieving high yield and purity. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot the common hurdles encountered during its preparation.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles for heterocyclic synthesis. Our goal is to empower you to optimize your reaction conditions, maximize your yield, and ensure the integrity of your final product.

Plausible Synthetic Route

A common and logical synthetic pathway to this compound involves a two-step process. First, the synthesis of an unsaturated ketone intermediate, such as imidazo[1,2-a]pyridin-6(7H)-one, followed by a reduction of both the ketone functionality and the pyridine ring.

Synthetic_Route cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Reduction Start 2-Aminoimidazole + Diketene derivative Intermediate_Ketone Imidazo[1,2-a]pyridin-6(7H)-one Start->Intermediate_Ketone Cyclocondensation Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) or Chemical Reduction (e.g., NaBH4) Intermediate_Ketone->Reduction Final_Product 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol Reduction->Final_Product

Caption: Plausible two-step synthesis of the target compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.

Issue 1: Low or No Yield of the Imidazo[1,2-a]pyridin-6(7H)-one Intermediate (Step 1)

Question: I am seeing very low conversion of my starting materials to the ketone intermediate. What are the likely causes and how can I improve the yield?

Answer: Low yields in the initial cyclocondensation step often stem from suboptimal reaction conditions, reagent purity, or side reactions. A systematic approach to troubleshooting is recommended.[1]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in 2-aminoimidazole or the diketene derivative can significantly inhibit the reaction.

    • Recommendation: Ensure the purity of your starting materials by recrystallization or column chromatography. Verify their identity and purity by NMR and melting point analysis.

  • Reaction Temperature and Time: The cyclization reaction is sensitive to temperature. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition and side product formation.

    • Recommendation: Perform small-scale trial reactions to screen a range of temperatures (e.g., 60°C to 100°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Choice of Solvent and Base: The polarity of the solvent and the strength of the base (if used) are critical for facilitating the condensation.

    • Recommendation: Solvents like ethanol, DMF, or toluene are often used for such condensations.[1][2] If the reaction is slow, a milder base like sodium bicarbonate (NaHCO3) or a non-nucleophilic organic base can be added to facilitate the reaction.

Issue 2: Poor Yield and/or Side Product Formation During the Reduction Step (Step 2)

Question: During the reduction of the ketone intermediate, I am getting a mixture of products and a low yield of the desired alcohol. What is going wrong?

Answer: The reduction of both a ketone and a heterocyclic ring in the same molecule requires careful selection of the reducing agent and conditions to control selectivity and prevent over-reduction or incomplete reaction.

Potential Causes & Solutions:

  • Choice of Reducing Agent: The choice between catalytic hydrogenation and chemical reducing agents is crucial.

    • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a powerful method for reducing both the ketone and the pyridine ring simultaneously. However, it can sometimes lead to over-reduction or de-hydroxylation. The enantioselective hydrogenation of imidazo[1,2-a]pyridines has been achieved using ruthenium/N-heterocyclic carbene (NHC) catalysts, offering a route to chiral products.[3]

      • Recommendation: Optimize the catalyst loading (typically 5-10 mol%), hydrogen pressure (30-50 psi), and reaction time.[1] Use a less active catalyst (e.g., Pearlman's catalyst) if over-reduction is an issue.

    • Chemical Reduction (e.g., Sodium Borohydride, NaBH₄): NaBH₄ is a mild reducing agent that will selectively reduce the ketone but not the aromatic pyridine ring.[4][5] Therefore, to obtain the tetrahydro- product, the pyridine ring must be reduced first, followed by the ketone reduction.

      • Recommendation: If using a two-step chemical reduction, first perform the catalytic hydrogenation of the pyridine ring, isolate the saturated ketone, and then reduce the ketone with NaBH₄ in a protic solvent like methanol or ethanol.[4]

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.

    • Recommendation: Increase the reaction time or the amount of reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Formation of Diastereomers: The reduction of the ketone creates a new stereocenter at the 6-position. This will likely result in a mixture of diastereomers if the starting material is racemic.

    • Recommendation: The diastereomers may be separable by column chromatography. For stereoselective synthesis, consider using a chiral reducing agent or an asymmetric hydrogenation catalyst.[3]

Troubleshooting_Reduction Problem Low Yield / Side Products in Reduction Step Cause1 Incorrect Reducing Agent Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Over-reduction/ Dehydroxylation Problem->Cause3 Solution1a Use Catalytic Hydrogenation (e.g., H2, Pd/C) for one-pot reduction of ring and ketone. Cause1->Solution1a Rationale: Simultaneous reduction Solution1b Use a two-step approach: 1. Catalytic hydrogenation of ring 2. NaBH4 reduction of ketone Cause1->Solution1b Rationale: Controlled, stepwise reduction Solution2 Increase reaction time, reagent amount, or check catalyst activity. Cause2->Solution2 Solution3 Use milder conditions: - Lower H2 pressure - Less active catalyst - Shorter reaction time Cause3->Solution3

Caption: Troubleshooting flowchart for the reduction step.

Issue 3: Difficulty in Product Purification

Question: My final product is difficult to purify. I am seeing multiple spots on TLC even after column chromatography.

Answer: Purification challenges can arise from the presence of closely related impurities, diastereomers, or product instability.

Potential Causes & Solutions:

  • Presence of Diastereomers: As mentioned, the product is likely a mixture of diastereomers which may have very similar polarities.

    • Recommendation: Try different solvent systems for column chromatography. A less polar solvent system with a gradual increase in polarity may improve separation. Alternatively, consider derivatization of the alcohol to facilitate separation, followed by deprotection.

  • Product Instability: The final alcohol product may be unstable under certain conditions (e.g., acidic or basic).

    • Recommendation: Use a neutral workup procedure. Avoid strong acids or bases during extraction and purification. Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2–8 °C).

  • Residual Catalyst or Reagents: Contamination from the catalyst (e.g., palladium) or reducing agents can interfere with purification and subsequent reactions.

    • Recommendation: After catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. Ensure that any water-soluble reagents are thoroughly removed during the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the imidazo[1,2-a]pyridine core? A1: A traditional and widely used method is the condensation reaction of 2-aminopyridines with α-haloketones, often referred to as the Tschitschibabin (or Chichibabin) reaction.[6] Modern variations of this reaction utilize different catalysts and conditions to improve yields and substrate scope.[2][7]

Q2: How can I monitor the progress of the reduction reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting ketone from the more polar alcohol product. The product can be visualized using a UV lamp (if chromophoric) and/or by staining with potassium permanganate, which reacts with the alcohol. LC-MS is also an excellent tool to monitor the disappearance of the starting material and the appearance of the product mass.[1]

Q3: What are the expected spectroscopic characteristics of this compound? A3: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons on the imidazole ring, as well as aliphatic protons for the tetrahydro- portion of the pyridine ring. The proton on the carbon bearing the hydroxyl group (H-6) would likely appear as a multiplet. The hydroxyl proton will be a broad singlet, which is exchangeable with D₂O. In the IR spectrum, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

Q4: Can this synthesis be made enantioselective? A4: Yes, it is possible to achieve an enantioselective synthesis. An asymmetric hydrogenation using a chiral catalyst, such as a Ru-NHC complex, can directly produce an enantiomerically enriched product from the unsaturated imidazo[1,2-a]pyridine precursor.[3][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridin-6(7H)-one (Hypothetical)
  • To a solution of 2-aminoimidazole sulfate (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of a suitable diketene equivalent (e.g., ethyl 2-formyl-3-oxobutanoate) (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the imidazo[1,2-a]pyridin-6(7H)-one intermediate.

Protocol 2: Synthesis of this compound
  • In a hydrogenation vessel, dissolve the imidazo[1,2-a]pyridin-6(7H)-one intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

Data Summary Table

ParameterCondition ACondition BCondition C
Reduction Method Catalytic HydrogenationCatalytic HydrogenationNaBH₄ (on saturated ketone)
Catalyst/Reagent 10% Pd/CRu-NHC ComplexNaBH₄
Pressure 50 psi H₂5 bar H₂Atmospheric
Temperature Room Temperature20°C0°C to Room Temperature
Solvent MethanolDichloromethaneEthanol
Typical Yield 60-75%80-95%>90% (for ketone reduction step)
Stereoselectivity RacemicHigh (e.g., 98:2 er)Racemic

References

Overcoming solubility issues with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Introduction

Welcome to the technical support guide for this compound. This molecule, belonging to the promising imidazopyridine class of heterocyclic compounds, presents significant opportunities in drug discovery.[1][] However, like many fused-ring heterocyclic systems, its utility in biological assays and preclinical development can be hampered by poor aqueous solubility.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) to provide direct, actionable solutions to solubility challenges you may encounter. We will progress from fundamental troubleshooting to advanced formulation strategies, explaining the scientific rationale behind each approach to empower you to make informed decisions in your research.

Troubleshooting Guide & FAQs

Q1: I'm starting my experiments. In what common solvents should I first attempt to dissolve this compound?

Answer: For initial stock solution preparation, it is standard practice to start with common, water-miscible organic solvents. The goal is to achieve a high-concentration stock (e.g., 10-50 mM) that can be diluted into your aqueous assay buffer.

Initial Solvent Screening Protocol:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to achieve a target concentration.

  • Assess solubility through visual inspection. If not fully dissolved, vortex for 1-2 minutes.

  • Gentle warming (30-40°C) and sonication can be applied to assist dissolution, but be cautious of potential compound degradation.

  • If the compound dissolves, it can be serially diluted to determine the saturation solubility in that solvent.

A summary of recommended starting solvents is provided below.

SolventPolarity IndexBoiling Point (°C)Notes & Considerations
Dimethyl Sulfoxide (DMSO) 7.2189Excellent solubilizing power for many compounds. Can be cytotoxic in some cell-based assays at concentrations >0.5%.
Ethanol (EtOH) 4.378.4Less toxic than DMSO. Good for in vivo studies. May not be as effective for highly non-polar compounds.
Dimethylformamide (DMF) 6.4153Similar to DMSO but can be more toxic. Use with appropriate safety precautions.

Most researchers find success starting with DMSO. However, always verify the tolerance of your specific experimental system (e.g., cell line, protein) to the final concentration of the organic solvent.

Q2: My compound has poor solubility in aqueous buffers even after diluting from a DMSO stock. What is the most critical property to investigate next?

Answer: The most critical factor to investigate is the pH-dependent solubility . Your compound, this compound, contains basic nitrogen atoms within the imidazopyridine ring system. This structure strongly suggests it will behave as a weak base.

Causality: For a weakly basic compound, solubility dramatically increases in acidic conditions (low pH).[6][7] At a pH below the compound's pKa (the pH at which it is 50% ionized), the nitrogen atoms become protonated, forming a positively charged species. This ionized salt form is significantly more soluble in polar solvents like water than the neutral, un-ionized form.[8] Conversely, in neutral or basic conditions (pH > pKa), the compound will be predominantly in its less soluble, neutral form.

A logical workflow for addressing solubility issues is outlined below.

G cluster_0 Initial Troubleshooting cluster_1 Intermediate Strategies cluster_2 Advanced Formulation Start Compound Fails to Dissolve in Aqueous Buffer CheckpH Q2: Investigate pH-Dependent Solubility Start->CheckpH IsSoluble Soluble at Acidic pH? CheckpH->IsSoluble UseCosolvent Q3: Screen Co-solvents IsSoluble->UseCosolvent No Success Achieved Target Concentration IsSoluble->Success Yes (Buffer at low pH) UseCyclodextrin Q4: Use Cyclodextrins UseCosolvent->UseCyclodextrin Insufficient Solubility UseCosolvent->Success Yes UseSolidDispersion Q5: Create Solid Dispersion UseCyclodextrin->UseSolidDispersion Insufficient Solubility UseCyclodextrin->Success Yes UseSolidDispersion->Success Yes

Caption: Solubility Troubleshooting Workflow.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).

  • Add Compound: Add an excess of the solid compound to each buffer solution in separate vials. Ensure the amount added is enough to result in a saturated solution with undissolved solid remaining.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will give you a clear pH-solubility profile.

For many weakly basic drugs, simply lowering the pH of your experimental buffer can increase solubility by several orders of magnitude.[9]

Q3: Adjusting the pH is not feasible for my cell-based assay. How can I improve solubility at a fixed physiological pH (e.g., 7.4)?

Answer: If you cannot alter the pH, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small quantities, reduce the polarity of the solvent system, thereby increasing the solubility of lipophilic or poorly soluble compounds.[10][11]

Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar microenvironment around the drug molecule. This reduces the energy required to dissolve a non-polar solute in a polar solvent.[12]

Commonly used co-solvents in pharmaceutical development are listed below.

Co-solventTypical Concentration RangeNotes
Polyethylene Glycol 400 (PEG 400) 5-40% (v/v)Low toxicity, widely used in oral and parenteral formulations.
Propylene Glycol (PG) 5-30% (v/v)Common vehicle for oral and topical formulations.
Glycerin 5-20% (v/v)Viscous, often used in combination with other co-solvents.
Ethanol 1-20% (v/v)Effective, but volatility and potential effects on biological systems must be considered.

Experimental Protocol: Co-solvent Screening

  • Prepare several aqueous buffer solutions (at your target pH) containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% PEG 400).

  • Add an excess amount of your compound to each co-solvent/buffer mixture.

  • Follow the equilibration and quantification steps outlined in the pH-solubility protocol (Q2).

  • Plot solubility against the percentage of co-solvent to determine the most effective system.

Trustworthiness Check: Always run a vehicle control in your experiment (i.e., the co-solvent/buffer mixture without the compound) to ensure the co-solvent itself does not affect your assay outcome.

Q4: Co-solvents provided only a marginal improvement. What is a more advanced, non-covalent formulation strategy I can try?

Answer: When pH adjustment and co-solvents are insufficient, complexation with cyclodextrins is a powerful and widely used technique.[13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[14][15]

Mechanism of Action: The poorly soluble drug molecule (the "guest") partitions into the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex."[13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[15][16]

G cluster_0 Mechanism of Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Cavity Lipophilic Cavity Drug Poorly Soluble Drug (Hydrophobic) Drug->Cavity Forms Complex Drug->Complex

Caption: Cyclodextrin Inclusion Complex Formation.

Choosing the Right Cyclodextrin: The choice depends on the size and shape of your drug molecule.

  • β-Cyclodextrin (β-CD): Most common due to its cavity size, but has limited aqueous solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it the preferred choice for most research and pharmaceutical applications.[13]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic derivative used to solubilize basic drugs through both inclusion and ionic interactions.

Experimental Protocol: Phase-Solubility Study with HP-β-CD

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Add Compound: Add an excess of this compound to each solution.

  • Equilibrate: Agitate the samples at a constant temperature for 48-72 hours.

  • Quantify: Centrifuge, filter, and analyze the supernatant to determine the concentration of the dissolved compound.

  • Analyze Data: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility (an Aₗ-type profile) indicates the formation of a 1:1 soluble complex and is the desired outcome.

Q5: My goal is to develop a solid oral dosage form. What formulation strategy should I consider for a poorly soluble crystalline compound?

Answer: For solid dosage form development, creating a solid dispersion is one of the most effective and commercially validated strategies for enhancing the dissolution rate and bioavailability of poorly soluble drugs.[17][18][19][20]

Mechanism of Action: A solid dispersion is a system where the drug (API) is dispersed, typically in an amorphous state, within a hydrophilic polymer matrix.[18] This approach enhances solubility through several mechanisms:

  • Amorphous Conversion: The high-energy amorphous form of the drug is more soluble than its stable, low-energy crystalline form.[17][21]

  • Particle Size Reduction: The drug is dispersed at a molecular level, maximizing the surface area available for dissolution.[17][22]

  • Improved Wettability: The hydrophilic polymer carrier improves the wetting of the hydrophobic drug particles.[17]

Commonly Used Polymeric Carriers:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Copolymers like Soluplus® or Kollidon® VA64

Experimental Protocol: Solid Dispersion Preparation by Solvent Evaporation

  • Dissolution: Dissolve both the compound and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin, solid film on the inside of the flask.

  • Drying: Further dry the solid film under a high vacuum for 24 hours to remove any residual solvent.

  • Milling & Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: The resulting powder should be characterized (e.g., by Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug) and its dissolution rate compared to the unformulated crystalline drug.

This technique can transform a "brick-dust" molecule with very low solubility into a formulation with rapid and complete dissolution, significantly improving its potential for oral absorption.[23]

References

Technical Support Center: Stability of Tetrahydroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol and related compounds in solution. Due to the limited publicly available stability data for this specific molecule, this document provides a comprehensive framework based on the known chemistry of the imidazo[1,2-a]pyridine scaffold and established principles of pharmaceutical stability analysis.[1][2]

Our approach is rooted in the principles of forced degradation, a cornerstone of stability testing that helps elucidate degradation pathways and develop robust formulations and analytical methods.[3][4][5]

Part 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color and losing potency. What are the most likely causes?

A: The instability of heterocyclic compounds like this, especially those featuring a secondary alcohol on a saturated ring, is often multifactorial. The primary suspects are:

  • Oxidation: The secondary alcohol at the C6 position is a prime target for oxidation, potentially forming the corresponding ketone. This process can be catalyzed by trace metals, dissolved oxygen, or exposure to light.

  • Hydrolysis: The imidazo[1,2-a]pyridine core, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Photodegradation: Many nitrogen-containing heterocyclic systems absorb UV light, which can provide the energy to initiate degradation reactions.[6][7]

Q2: What is the first and most critical step I should take to investigate this instability?

A: Before attempting any mitigation, you must establish a stability-indicating analytical method , typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[5] A method is considered "stability-indicating" only if it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration and separate it from all potential degradation products, excipients, and impurities. Without this, you cannot trust your stability data.

Q3: How should I prepare and store stock solutions to maximize their short-term stability?

A: For initial experiments, we recommend the following precautions:

  • Solvent Choice: Start with a high-purity, degassed aprotic solvent like acetonitrile or DMSO. If an aqueous buffer is required, use freshly prepared buffers, degassed by sparging with nitrogen or argon.

  • pH Control: If using aqueous solutions, maintain a pH close to neutral (pH 6.5-7.5) using a non-reactive buffer system (e.g., phosphate buffer), unless your experimental conditions require otherwise.

  • Inert Atmosphere: Prepare solutions under an inert gas (argon or nitrogen) to minimize exposure to oxygen.

  • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[7][8]

  • Storage Temperature: Store solutions frozen at -20°C or -80°C for long-term storage. For short-term use, keep them refrigerated at 2-8°C.

Q4: Can I add an antioxidant to my solution?

A: Yes, but this should be done systematically. Adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can be an effective strategy against oxidative degradation. However, you should first confirm that oxidation is the primary degradation pathway. Furthermore, you must verify that the antioxidant does not interfere with your analytical method or downstream experiments.

Part 2: Troubleshooting Guide - A Systematic Approach to Stability Investigation

If you are facing persistent stability issues, a systematic investigation based on forced degradation principles is the most effective way to identify the root cause. This workflow allows you to pinpoint the specific environmental factors that compromise your molecule's integrity.

Workflow for Investigating Compound Instability

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Mitigation node_A Develop Stability-Indicating UPLC/HPLC Method node_B Prepare Stock Solution in Inert Solvent node_A->node_B node_C Subject Aliquots to Stress Conditions node_B->node_C node_D Hydrolysis (Acid, Base, Neutral) node_C->node_D node_E Oxidation (H₂O₂) node_C->node_E node_F Photolysis (UV/Vis Light) node_C->node_F node_G Thermal (Heat) node_C->node_G node_H Analyze Samples (Stressed vs. Control) node_D->node_H node_E->node_H node_F->node_H node_G->node_H node_I Identify Key Degradation Pathways node_H->node_I node_J Implement Mitigation Strategy (e.g., pH control, inert gas, light protection) node_I->node_J

Caption: Systematic workflow for diagnosing and mitigating compound instability.

Experimental Protocols

Causality: The goal is to create a chromatographic environment where the parent compound is well-resolved from any potential degradation products. A gradient method is often necessary to elute both early, polar degradants and late, non-polar ones.[5]

  • Column Selection: Start with a robust, reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 5% B for 0.5 min.

    • Ramp to 95% B over 5 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 1.5 min.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent compound). A PDA detector is crucial as it can help assess peak purity, a key indicator of co-elution.

  • Validation: Inject a sample from a preliminary forced degradation study (e.g., mild oxidative stress) to confirm that new peaks corresponding to degradants are baseline-resolved from the parent peak.

Causality: This study intentionally exposes the drug substance to harsh conditions to accelerate degradation and reveal the likely degradation pathways under normal storage.[3][5] The conditions below are starting points and should be adjusted to achieve 5-20% degradation of the active ingredient.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTime PointsRationale
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 12, 24 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH60 °C2, 6, 12, 24 hoursTo assess stability in alkaline environments.
Oxidation 3% H₂O₂Room Temp2, 6, 12, 24 hoursTo simulate oxidative stress from peroxides or dissolved O₂.[5]
Thermal Dry Heat80 °C1, 3, 7 daysTo evaluate intrinsic thermal stability.[6]
Photostability ICH Q1B Option 2Room TempN/ATo assess degradation upon light exposure as per regulatory guidelines.[7][8]

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • For each stress condition, mix the stock solution with the stress reagent in a 1:1 ratio (e.g., 500 µL stock + 500 µL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

  • Include a control sample (stock mixed 1:1 with water) kept at room temperature and protected from light.

  • At each time point, withdraw an aliquot. For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for UPLC/HPLC analysis and analyze immediately.

Part 3: Data Interpretation and Mitigation

Analyzing Your Results

By comparing the chromatograms of the stressed samples to the control, you can diagnose the problem:

  • Significant degradation in the H₂O₂ sample: This strongly indicates susceptibility to oxidation . The primary degradation product is likely the C6-keto derivative.

  • Degradation in acidic or basic samples: This points to hydrolytic instability .

  • Degradation in the light-exposed sample (compared to a dark control): This confirms photolability .

  • Degradation across all heated samples: This indicates poor thermal stability .

Hypothetical Degradation Pathway: Oxidation

The presence of a secondary alcohol makes the C6 position particularly susceptible to oxidation.

Caption: Hypothetical oxidation of the C6-hydroxyl group to a ketone.

Targeted Mitigation Strategies
Problem IdentifiedPrimary Mitigation StrategySecondary Actions
Oxidation Sparge all solvents with argon or nitrogen. Handle solutions under an inert atmosphere.Add a chelating agent (e.g., 0.1 mM EDTA) to sequester catalytic metal ions. Consider adding an antioxidant if compatible with the application.
Hydrolysis Formulate in a buffered solution at the pH of maximum stability (determined via a pH-rate profile study).Lyophilize the compound for long-term storage as a solid. Avoid unnecessarily high or low pH.
Photodegradation Use amber vials or light-blocking containers for all experiments and storage.Minimize exposure to ambient lab lighting during handling.

Part 4: Data Summary Template

After completing your forced degradation studies, summarize your findings in a clear format. This allows for easy comparison between conditions and helps prioritize your mitigation efforts.

Table 2: Example Data Summary from Forced Degradation Study

Stress ConditionDurationParent Peak Area (% of Control)Purity Angle / ThresholdNumber of DegradantsMajor Degradant (% Area)
Control (T=0)0 hr100%0.95 / 1.500-
0.1 M HCl24 hr95.2%1.85 / 1.5223.5% (at RRT 0.8)
0.1 M NaOH24 hr88.7%2.50 / 1.6038.1% (at RRT 0.5)
3% H₂O₂ 6 hr 75.4% 4.12 / 1.55 1 22.5% (at RRT 1.2)
Thermal (80°C)7 days98.1%1.05 / 1.5011.1% (at RRT 0.9)
Photolysis1.2M lux·hr91.5%2.10 / 1.5826.8% (at RRT 1.1)

This is hypothetical data for illustrative purposes only. A purity angle greater than the threshold indicates peak impurity. In this example, oxidation is clearly the most significant degradation pathway.

References

Technical Support Center: Crystallization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality crystalline material of this compound. As a polar heterocyclic molecule containing both a hydroxyl group (potential hydrogen-bond donor and acceptor) and basic nitrogen atoms, its crystallization behavior can be complex and highly dependent on experimental conditions.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) based on established crystallization principles and field-proven insights. Our goal is to explain the causality behind these experimental choices, empowering you to rationally design and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)
Q1: My compound is completely dissolved but fails to crystallize upon cooling. What are the first steps I should take?

This is a classic sign that your solution is not sufficiently supersaturated, meaning the concentration of the compound is below the threshold required to initiate crystal nucleation.[2] Here is a hierarchical approach to induce crystallization:

  • Promote Nucleation Mechanically: The simplest method is to scratch the inner surface of the flask just below the solvent level with a glass rod.[2][3] This action can release microscopic glass particles and create high-energy surfaces that serve as nucleation sites for crystal growth.[3][4]

  • Introduce a Template (Seeding): If you have a previous batch of crystalline material, add a single, tiny "seed" crystal to the cooled solution.[2][5] This provides a perfect template for new molecules to deposit onto, bypassing the initial energy barrier for nucleation. If no solid is available, dip a glass rod into the solution, let the solvent evaporate to leave a thin film of amorphous solid, and then re-introduce the rod into the solution.[3][5]

  • Increase Concentration: If mechanical methods fail, your solution is likely too dilute. Gently reheat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 25-50%) and then allow it to cool again.[2][5]

  • Drastically Reduce Solubility: Cool the solution in an ice bath or even a freezer. While slow cooling is generally preferred for crystal quality, rapid cooling can sometimes be necessary to force initial crystal formation, which can then be used to seed future, more controlled crystallizations.[2][6]

Q2: Instead of forming solid crystals, my compound separates as an "oil." How do I resolve this?

"Oiling out" is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present.[2][7] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution temperature is higher than the melting point of the impure compound.[2][7]

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution until the oil completely re-dissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[2]

  • Slow Down the Cooling: Allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels and covering it with an inverted beaker to create a pocket of insulated air.[5] This gives molecules more time to orient themselves correctly into a crystal lattice.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent or solvent system with a lower boiling point.

  • Purify the Material: Oiling out is often exacerbated by impurities that depress the melting point. Consider re-purifying your starting material using another technique (e.g., column chromatography) before attempting crystallization again.

Q3: I managed to get crystals, but they are very small, needle-like, or clumped together. How can I improve the crystal quality and size?

Poor crystal morphology is typically the result of a nucleation rate that is too high relative to the crystal growth rate.[2] When countless nuclei form simultaneously, they compete for the available solute, resulting in a large number of very small crystals.

Strategies for Better Crystal Growth:

  • Decrease Supersaturation: The most effective method is to slow down the process. Use a slightly larger volume of solvent to ensure the solution is not oversaturated, and cool the solution very slowly.[2][6]

  • Use a Solvent Gradient: Consider advanced techniques like vapor diffusion or solvent layering. These methods introduce the anti-solvent very slowly, maintaining a state of low supersaturation over a long period, which favors the growth of large, well-ordered single crystals.[8][9]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility at high temperatures and very low solubility at low temperatures is ideal.[6] Experiment with different solvent systems, as intermolecular interactions between the solvent and your compound can significantly influence crystal habit.[10]

Q4: My crystallization yield is unacceptably low. What are the likely causes and how can I improve it?

A low yield is most often caused by using an excessive amount of solvent, which leaves a significant portion of your compound dissolved in the mother liquor even after cooling.[2][5]

Improving Yield:

  • Optimize Solvent Volume: During the initial dissolving step, use only the minimum amount of hot solvent required to fully dissolve the solid.[4]

  • Recover from Mother Liquor: After filtering your crystals, do not discard the filtrate (mother liquor). Concentrate it by boiling off a significant portion of the solvent and cool it again to obtain a second crop of crystals.[2][5] Note that this second crop may be less pure than the first.

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete. Cooling in an ice bath for at least 30-60 minutes after initial room temperature cooling can help maximize the precipitation of the solid.

Q5: How does pH impact the crystallization of this compound?

The pH of the solution is a critical but often overlooked parameter for ionizable compounds like this one. The molecule possesses both a weakly acidic hydroxyl group and basic nitrogen atoms in the imidazopyridine ring system. Therefore, its net charge and solubility are highly dependent on the pH of the aqueous or protic solvent system.[11][12]

  • Mechanism of Action: At low pH, the nitrogen atoms will be protonated, forming a cation that is likely more soluble in polar solvents. At high pH, the hydroxyl group can be deprotonated, forming an anion that is also typically more soluble.

  • The Isoelectric Point: Solubility is often at a minimum near the compound's isoelectric point (pI), where the net charge is zero.[13] Crystallizing at or near the pI can be an effective strategy to reduce solubility and promote crystal formation.

  • Practical Steps: When using solvents like water or ethanol, perform small-scale crystallization trials where the pH is adjusted using dilute acid (e.g., HCl) or base (e.g., NaOH). This systematic screening can reveal an optimal pH range for high-yield, high-quality crystal formation.[11][14]

Systematic Troubleshooting Protocols
Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization.[2] An ideal solvent will dissolve the compound completely when hot but poorly when cold.[6][7]

A. Single-Solvent Screening:

  • Place approximately 10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is too good for single-solvent crystallization but may be useful in a two-solvent system.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath towards the solvent's boiling point.

  • If the compound dissolves completely upon heating, it is a promising candidate. Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

  • A successful solvent will produce a good yield of crystalline solid upon cooling.

B. Two-Solvent (Antisolvent) Screening:

  • Select a "good" solvent in which your compound is highly soluble (identified in step A3).

  • Select a "poor" or "anti-solvent" in which your compound is insoluble. The two solvents must be miscible.[15]

  • Dissolve your compound in a minimum amount of the hot "good" solvent.

  • While the solution is still warm, add the "poor" solvent dropwise until persistent cloudiness (turbidity) is observed.[15]

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. This method is highly effective for compounds that are difficult to crystallize from a single solvent.[4]

Protocol 2: Advanced Induction Techniques for Stubborn Compounds

If standard methods fail, more controlled techniques can be employed, which are particularly useful when material is scarce.

Vapor Diffusion Method:

  • Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).[8]

  • Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[8]

  • Over time, the volatile "good" solvent will slowly evaporate from the inner vial while the vapor from the "poor" anti-solvent diffuses in. This gradually and gently changes the solvent composition, slowly inducing crystallization.[9]

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Case
Water10080.1Good for polar, hydrogen-bonding compounds.[16]
Ethanol7824.5Versatile solvent for moderately polar compounds; often used with water.[4]
Methanol6532.7Similar to ethanol but more polar and volatile.
Isopropanol8219.9Less polar than ethanol, good for inducing crystallization from more polar solvents.
Acetone5620.7Strong solvent, useful for dissolving less polar compounds; often requires an anti-solvent.[4]
Ethyl Acetate776.0Medium polarity solvent, good for a wide range of organic molecules.
Heptane/Hexane98 / 69~2.0Nonpolar anti-solvents, often used with more polar solvents like ethyl acetate or acetone.[16]
Toluene1112.4Nonpolar aromatic solvent, useful for less polar compounds.
Visualizations

Troubleshooting Crystallization Workflow

G start Dissolve Compound in Minimal Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome no_xtal No Crystals Form outcome->no_xtal No Solid oiling Compound 'Oils Out' outcome->oiling Liquid Phase poor_xtal Poor Crystal Quality (Small, Needles) outcome->poor_xtal Solid Precipitate success Good Crystals Formed outcome->success Well-formed Solid action1 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->action1 action2 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slower oiling->action2 action3 1. Use More Solvent 2. Cool Even Slower 3. Try Different Solvent poor_xtal->action3 collect Collect Crystals & Analyze Yield/Purity success->collect action1->cool action2->cool action3->cool

Caption: A workflow diagram for troubleshooting common crystallization problems.

Solvent Selection Decision Tree

G start Test Solubility in Various Solvents q1 Soluble in Hot Solvent AND Insoluble in Cold? start->q1 q2 Soluble at Room Temp in Solvent A? q1->q2 No single_solvent Use as Single Solvent for Recrystallization q1->single_solvent Yes two_solvent Use Solvent A as 'Good' Find Miscible 'Poor' Solvent (Antisolvent Method) q2->two_solvent Yes bad_solvent Insoluble Even When Hot OR Too Soluble When Cold (Discard Solvent) q2->bad_solvent No

Caption: A decision tree for selecting an appropriate crystallization solvent system.

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during synthesis and optimize your reaction conditions for higher yields and purity.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to imidazo[1,2-a]pyridines?

    • How do I select the appropriate starting materials and catalysts?

    • What are the key reaction parameters to control for a successful synthesis?

  • Troubleshooting Guide: Low or No Product Yield

    • General Diagnostic Workflow

    • Specific Issues in Common Reactions

      • Groebke-Blackburn-Bienaymé (GBB) Reaction

      • Ortoleva-King and Related Condensation Reactions

  • Troubleshooting Guide: Product Purification Challenges

    • Dealing with a Complex Crude Reaction Mixture

    • Column Chromatography Best Practices

    • Recrystallization and Salt Formation

  • Experimental Protocols

    • General Protocol for Groebke-Blackburn-Bienaymé (GBB) Reaction

    • General Protocol for Ortoleva-King Type Reaction

  • Safety Precautions

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

A1: Several robust methods are available, with the choice depending on the desired substitution pattern and available starting materials. The most prominent include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. This is a highly efficient method for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[1][2]

  • Ortoleva-King and Related Condensation Reactions: These involve the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction) or the in-situ generation of a reactive intermediate from a ketone and an activating agent like iodine.[3][4]

  • Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Modern methods often employ catalysts based on copper, palladium, or iron to construct the imidazo[1,2-a]pyridine core from various precursors.[5][6]

Q2: How do I select the appropriate starting materials and catalysts?

A2: The selection of reagents is crucial for the success of your synthesis.

  • 2-Aminopyridines: The electronic nature of substituents on the pyridine ring is a key factor. Electron-donating groups generally enhance reactivity, while strong electron-withdrawing groups can significantly decrease the nucleophilicity of the pyridine nitrogen, leading to lower yields or reaction failure.[7]

  • Carbonyl Compounds: For GBB reactions, a wide range of aldehydes (aliphatic, aromatic, heteroaromatic) are generally well-tolerated.[3] In Ortoleva-King type reactions, acetophenones and other ketones are common starting materials.

  • Isocyanides (for GBB): Both aliphatic and aromatic isocyanides can be used, though their reactivity can vary.[8]

  • Catalysts: For GBB reactions, Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) are often employed to activate the imine intermediate.[9] In Ortoleva-King reactions, iodine is a common reagent. Various copper and palladium catalysts are used in modern cross-coupling approaches.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Beyond the choice of starting materials, several parameters must be carefully controlled:

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. For GBB reactions, polar protic solvents like methanol and ethanol are often preferred as they can act as co-catalysts.[10] In some cases, solvent-free conditions or aqueous media have proven effective.[1]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the specific protocol. Microwave irradiation has been shown to accelerate some syntheses.[11]

  • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TTC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Atmosphere: Some reactions, particularly those involving metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation or unwanted side reactions.

Troubleshooting Guide: Low or No Product Yield

General Diagnostic Workflow

If you are facing issues with low or no product yield, a systematic approach to troubleshooting is recommended. The following flowchart provides a general workflow for diagnosing the problem.

troubleshooting_workflow start Low or No Product Yield check_sm Verify Starting Materials (Purity, Identity, Reactivity) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) check_sm->check_conditions check_setup Inspect Reaction Setup (Inert atmosphere, Stirring) check_conditions->check_setup analyze_crude Analyze Crude Mixture (TLC, NMR, LC-MS) check_setup->analyze_crude no_product No Product Formation analyze_crude->no_product side_products Side Products Observed analyze_crude->side_products optimize Optimize Reaction Conditions (Screen Catalysts, Solvents, Temp.) no_product->optimize If starting material remains modify_sm Modify or Change Starting Materials no_product->modify_sm If starting material decomposed purify_side_products Isolate and Characterize Side Products side_products->purify_side_products end_success Successful Synthesis optimize->end_success purify_side_products->modify_sm Understand side reaction modify_sm->end_success

Caption: General troubleshooting workflow for low or no product yield.

Specific Issues in Common Reactions

The GBB reaction is a powerful tool, but its multicomponent nature means there are several points of potential failure.

gbb_mechanism cluster_reactants Reactants Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Tautomerization

Caption: Simplified mechanism of the GBB reaction.

Problem: Reaction stalls at the imine formation step.

  • Cause: The aldehyde may be unreactive, or the 2-aminopyridine may be deactivated by strong electron-withdrawing groups. Water generated during imine formation can also inhibit the reaction.

  • Solution:

    • Use a more reactive aldehyde.

    • Consider a 2-aminopyridine with electron-donating or neutral substituents.

    • Add a dehydrating agent such as trimethyl orthoformate to remove water as it is formed.[3]

    • Ensure your catalyst (e.g., p-TsOH, Sc(OTf)₃) is active and present in the correct loading.

Problem: The isocyanide does not appear to react.

  • Cause: Some isocyanides can be thermally unstable or prone to polymerization, especially at elevated temperatures. The imine intermediate might not be electrophilic enough.

  • Solution:

    • Add the isocyanide portion-wise or via syringe pump to maintain a low concentration.

    • Use a stronger Lewis acid catalyst to increase the electrophilicity of the imine.

    • Check the purity of the isocyanide; they can have a limited shelf life.

Table 1: Recommended Starting Conditions for GBB Reaction Optimization

ParameterRecommendationRationaleReference
Catalyst Sc(OTf)₃ (5-10 mol%) or p-TsOH (10-20 mol%)Sc(OTf)₃ is often more efficient, but p-TsOH is a cost-effective alternative.[12][13]
Solvent Methanol or EthanolAlcohols can act as co-catalysts, accelerating the reaction.[10]
Temperature Start at room temperature, then gently heat (40-60 °C) if no reaction occurs.Balances reaction rate with the stability of the isocyanide.[14]
Concentration 0.1 - 0.5 MA good starting point for most substrates.

These reactions are generally reliable but can be prone to side reactions and require careful control of conditions.

Problem: Formation of a complex mixture of products.

  • Cause: In reactions involving ketones and iodine, concurrent reaction pathways, such as a ketimine-intermediated transformation, can lead to a mixture of regioisomers or other byproducts.[15]

  • Solution:

    • Carefully control the stoichiometry of the reagents, particularly the amount of iodine.

    • Optimize the reaction temperature; sometimes running the reaction at a lower temperature for a longer time can improve selectivity.

    • Consider a two-step procedure where the α-haloketone is pre-formed and purified before reacting it with the 2-aminopyridine.

Problem: Low yield despite complete consumption of starting materials.

  • Cause: The intermediate N-phenacylpyridinium salt may be susceptible to decomposition or side reactions under the reaction conditions. Over-alkylation of the 2-aminopyridine can also occur.

  • Solution:

    • Add a mild base, such as sodium bicarbonate, to neutralize the HBr formed during the reaction, which can prevent degradation of the product.

    • Use a solvent in which the product is poorly soluble, allowing it to precipitate out of the reaction mixture as it forms, thus preventing further reactions.

Troubleshooting Guide: Product Purification Challenges

Imidazo[1,2-a]pyridines are basic heterocycles, which can present unique challenges during purification.

Problem: Difficulty separating the product from unreacted 2-aminopyridine.

  • Cause: Both the product and the starting material are basic and may have similar polarities.

  • Solution:

    • Acid-base extraction: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic compounds will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the basic compounds, now hopefully with better separation from non-basic impurities.

    • Sulfate salt formation: For some imidazo[1,2-a]pyrazines, forming the sulfate salt has been shown to be an effective method for purification.[3]

Problem: Product streaks or "tails" on the TLC plate and gives poor separation during column chromatography.

  • Cause: The basic nitrogen of the imidazo[1,2-a]pyridine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will compete with your product for the active sites on the silica gel, leading to sharper bands and better separation.

    • Alternatively, use a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

Problem: The product is a dark, intractable oil.

  • Cause: This can be due to the presence of polymeric or highly colored impurities.

  • Solution:

    • Attempt to triturate the oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization of the product.

    • Dissolve the oil in a minimal amount of a suitable solvent and pass it through a short plug of silica gel or activated carbon to remove colored impurities before attempting further purification.

Experimental Protocols

Protocol 1: General Procedure for Groebke-Blackburn-Bienaymé (GBB) Reaction [4][7]

  • To a stirred solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the 2-aminopyridine (1.0 mmol) and the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with 0.1% triethylamine).

Protocol 2: General Procedure for Ortoleva-King Type Reaction [16][17]

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 mmol), 2-aminopyridine (2.0-2.5 mmol), and iodine (1.2 mmol).

  • Heat the mixture to 100-110 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature and add a solution of aqueous sodium hydroxide (e.g., 2M NaOH) or sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions

  • Isocyanides: Many isocyanides are volatile and have a highly unpleasant odor. They are also toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • α-Haloketones: These compounds are often lachrymatory (tear-inducing) and skin irritants. Handle them in a fume hood and avoid inhalation or contact with skin and eyes.

  • General Safety: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to diagnose and troubleshoot these common issues. We will move beyond simple procedural lists to explore the mechanistic origins of these side reactions, providing you with the expert insights needed to optimize your synthetic route.

Plausible Synthetic Pathway & Critical Control Points

The most common and cost-effective route to this compound involves a two-step sequence: (1) N-alkylation of 2-aminopyridine with a suitable three-carbon electrophile, followed by (2) an intramolecular cyclization. A typical electrophile is epichlorohydrin, which sets the stage for the desired hydroxypiperidine ring.

The overall workflow and its critical points, where side reactions are most likely to occur, are outlined below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminopyridine C Intermediate A: 1-Chloro-3-(pyridin-2-ylamino)propan-2-ol A->C Base (e.g., K2CO3) Solvent (e.g., EtOH) Side_B Side Product 2: Ring Alkylation (Pyridinium Salt) A->Side_B Harsh Conditions B Epichlorohydrin B->C Side_A Side Product 1: N,N'-Dialkylation Product C->Side_A Excess Electrophile D Target Molecule: This compound C->D Base (e.g., NaH, NaOH) Heat Side_C Side Product 3: Dehydrated Product D->Side_C Acidic workup / High Temp Side_D Side Product 4: Aromatized Product Side_C->Side_D Oxidation (Air)

Caption: General synthetic workflow and common points of side product formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and a detailed protocol for resolution.

FAQ 1: Low Yield and Multiple Products in the N-Alkylation Step

Question: "I'm attempting the N-alkylation of 2-aminopyridine with epichlorohydrin, but my yield of the desired 1-chloro-3-(pyridin-2-ylamino)propan-2-ol intermediate is low. TLC analysis shows multiple spots, some more polar and some less polar than my target."

Answer: This is a classic issue rooted in the ambident nucleophilic nature of 2-aminopyridine. The molecule has two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen.

  • Mechanistic Insight: While the exocyclic amino group is generally more nucleophilic and leads to the desired product, the endocyclic nitrogen can also react, especially under forcing conditions.[1] This leads to the formation of a quaternary pyridinium salt, a highly polar byproduct. Furthermore, if an excess of the electrophile is used or if the reaction temperature is too high, the desired mono-alkylated product can react again, leading to a di-alkylated species.

    G cluster_main Desired Pathway cluster_side Side Pathways 2-Aminopyridine 2-Aminopyridine Exocyclic N Attack Exocyclic N Attack 2-Aminopyridine->Exocyclic N Attack More Nucleophilic Endocyclic N Attack Endocyclic N Attack 2-Aminopyridine->Endocyclic N Attack Less Nucleophilic (Forms Pyridinium Salt) Desired Intermediate\n(Mono-alkylated) Desired Intermediate (Mono-alkylated) Exocyclic N Attack->Desired Intermediate\n(Mono-alkylated) Second Alkylation Second Alkylation Desired Intermediate\n(Mono-alkylated)->Second Alkylation Excess Electrophile (Forms Di-alkylated Product)

    Caption: Competing nucleophilic attack sites on 2-aminopyridine.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of 2-aminopyridine (1.1 to 1.2 equivalents) relative to epichlorohydrin. This ensures the electrophile is consumed before it can react a second time with the product.

    • Optimize the Base: Employ a mild, non-nucleophilic base. Strong bases can deprotonate the amino group, increasing its nucleophilicity but potentially promoting over-alkylation.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above (e.g., 40-50 °C) and monitor by TLC. Avoid high temperatures which can favor the formation of the thermodynamically stable (but undesired) pyridinium salt.

  • Data-Driven Recommendations:

ParameterConditionPrimary OutcomeCommon Side Product(s)
Stoichiometry 1.1 eq. 2-AminopyridineHigh yield of mono-alkylated productMinimized
1.0 eq. Epichlorohydrin
1.5 eq. EpichlorohydrinLow yield of mono-alkylated productDi-alkylation, unreacted starting material
Base K₂CO₃ or NaHCO₃Clean reaction, selective N-alkylationMinimal
NaH or NaOHRisk of over-alkylation and other side reactionsDi-alkylation, decomposition
Temperature 25-50 °CKinetically controlled, favors exocyclic attackMinimal
> 80 °CIncreased ring alkylationPyridinium salt
FAQ 2: Formation of Dehydrated Impurities During Cyclization or Work-up

Question: "The cyclization to form the final product seems to work, but my mass spectrometry results show a significant peak at [M-18]+. How do I prevent this dehydration?"

Answer: The hydroxyl group at the C-6 position is a secondary alcohol, making it susceptible to elimination, particularly under acidic or high-temperature conditions.

  • Mechanistic Insight: The dehydration proceeds via an E1 elimination mechanism. If the cyclization is performed under acidic conditions or if the basic reaction mixture is quenched with a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent loss of water generates a carbocation, which is then quenched by elimination of a proton from an adjacent carbon to form an alkene: either 5,8-dihydroimidazo[1,2-a]pyridine or 7,8-dihydroimidazo[1,2-a]pyridine .

    G Target Tetrahydroimidazopyridin-6-ol Protonation Protonation of -OH Target->Protonation H+ (Acidic Workup) Carbocation Carbocation Intermediate Protonation->Carbocation Loss of H2O Elimination Loss of H+ Carbocation->Elimination Side_Product Dehydrated Impurity (Alkene) Elimination->Side_Product

    Caption: E1 mechanism for the dehydration of the target alcohol.

  • Troubleshooting Protocol:

    • Optimize Cyclization: The intramolecular cyclization is typically base-catalyzed (e.g., using NaOH or NaH) to form the alkoxide from the intermediate, which then attacks the carbon bearing the chloride. This avoids the need for acid.

    • Careful Work-up: If an acidic work-up is necessary, perform it at low temperatures (0-5 °C) and for the shortest time possible. Use a buffered solution or a weak acid (e.g., saturated NH₄Cl solution) for the quench instead of strong mineral acids.

    • Neutralize Before Concentration: Ensure the solution is neutralized (pH ~7-8) before concentrating it under reduced pressure. Heating an even slightly acidic solution of the product will promote dehydration.

    • Purification Strategy: When performing column chromatography, consider using a mobile phase system containing a small amount of a volatile base like triethylamine (~0.5-1%) to deactivate the acidic sites on the silica gel, which can also catalyze this elimination.

FAQ 3: The Final Product Darkens and Shows an Aromatic Byproduct

Question: "After purification, my this compound is a nice solid, but over time it darkens, and NMR analysis shows the emergence of peaks corresponding to the fully aromatic Imidazo[1,2-a]pyridine. What is causing this instability?"

Answer: This is a classic case of oxidation. The tetrahydro-pyridine ring system is susceptible to dehydrogenation to form the more thermodynamically stable aromatic imidazo[1,2-a]pyridine core.

  • Mechanistic Insight: This process is often initiated by the dehydration product discussed in FAQ 2. The resulting dihydropyridine intermediate is highly susceptible to oxidation. Atmospheric oxygen is a common culprit, especially in the presence of light or trace metal impurities. The driving force is the gain in stability associated with forming a fully aromatic heterocyclic system.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the final steps of the reaction, the work-up, and the purification under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Use Degassed Solvents: For the final purification and any subsequent handling, use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.

    • Storage:

      • Store the purified product under an inert atmosphere in a sealed vial.

      • Protect the compound from light by using an amber vial or by wrapping the vial in aluminum foil.

      • Store at low temperatures (-20 °C is ideal) to slow the rate of decomposition.

      • If the application allows, consider converting the free base to a more stable salt, such as the hydrochloride salt, which is generally less prone to oxidation.

References

Technical Support Center: Enhancing the Bioavailability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol derivatives. This guide is designed to provide practical, field-proven insights to help you navigate the common challenges associated with enhancing the oral bioavailability of this promising class of compounds. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have when beginning your work with this scaffold.

Question 1: What are the primary challenges I should anticipate affecting the oral bioavailability of my this compound derivative?

Answer: Based on the physicochemical properties of the core scaffold, you should anticipate two primary challenges:

  • Poor Aqueous Solubility: The fused heterocyclic ring system is rigid and largely hydrophobic, which often leads to low solubility in gastrointestinal fluids. This is a common issue with many heterocyclic compounds and can be a major rate-limiting step for absorption.[1][2] According to Lipinski's Rule of Five, which predicts that poor absorption is more likely for compounds with a high molecular mass and a high octanol-water partition coefficient (log P), these derivatives can easily fall into a challenging chemical space.[1]

  • Metabolic Instability: The imidazo[1,2-a]pyridine core can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[3] Additionally, the tetrahydro-pyridine portion and the C6-hydroxyl group present potential sites for oxidative metabolism and conjugation (e.g., glucuronidation), respectively, which can lead to rapid first-pass clearance and reduced systemic exposure.[4]

Question 2: What initial in vitro assays are essential for creating a bioavailability risk profile for a new derivative?

Answer: A well-structured initial screening cascade is critical for identifying liabilities early. We recommend the following three assays to form a baseline profile:

  • Aqueous Solubility: A kinetic solubility assay in phosphate-buffered saline (PBS) at pH 7.4 will quickly categorize your compound. This data is fundamental to everything that follows.

  • Cell Permeability: The Caco-2 cell monolayer assay is the industry standard for assessing intestinal permeability and identifying whether your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5] A simpler, higher-throughput alternative for an initial screen is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion.[5][6]

  • Metabolic Stability: An in vitro assay using human liver microsomes (HLM) will provide a measure of intrinsic clearance, indicating how rapidly your compound is metabolized by key drug-metabolizing enzymes.[4]

These three data points will allow you to provisionally classify your compound using the Biopharmaceutics Classification System (BCS) and guide your subsequent development strategy.[7]

Question 3: How can the Biopharmaceutics Classification System (BCS) guide my formulation strategy for these compounds?

Answer: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[1] It is a crucial tool for predicting in vivo performance and selecting an appropriate formulation strategy.

  • BCS Class I: High Solubility, High Permeability (Ideal, but unlikely for this scaffold)

  • BCS Class II: Low Solubility, High Permeability (Most likely classification for many derivatives)

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

For this compound derivatives, you will most likely be dealing with BCS Class II or IV compounds. This immediately tells you that enhancing solubility is the primary hurdle to achieving adequate oral bioavailability. For Class IV, both solubility and permeability will need to be addressed simultaneously.[7]

Part 2: Troubleshooting Guides for Specific Experimental Issues

This section provides detailed guidance for overcoming common experimental roadblocks in a question-and-answer format.

Problem 1: My lead compound exhibits very low aqueous solubility (<1 µg/mL). How can I improve this for reliable in vitro and in vivo testing?

Answer: Low solubility is a critical issue that must be solved to obtain meaningful data and achieve therapeutic exposure. A multi-pronged approach is recommended, starting with simple methods and progressing to more complex formulation technologies.

Solubility Enhancement Strategies
TechniqueMechanism of ActionAdvantagesDisadvantages & Considerations
pH Modification Ionizes acidic or basic functional groups to form more soluble salts.Simple to implement for initial in vitro assays; can be effective if the compound has a suitable pKa.Risk of precipitation upon pH change (e.g., in the gut); not applicable for neutral compounds.
Co-solvents Reduces the polarity of the aqueous vehicle (e.g., using DMSO, ethanol, PEG 400), increasing the solubility of lipophilic compounds.Useful for creating stock solutions for in vitro assays; simple formulation for early animal studies.Potential for drug precipitation upon dilution in aqueous media; toxicity of some solvents can be a concern.[2]
Prodrugs A bioreversible derivative is synthesized to have enhanced solubility and is converted to the active parent drug in vivo.[8]Can dramatically increase solubility (e.g., phosphate esters for IV use) and potentially improve permeability.[1]Requires synthetic chemistry effort; conversion kinetics must be optimal to release the drug at the desired site.[9]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which prevents crystallization and enhances the dissolution rate.[2][10]Significant increases in dissolution and oral absorption are possible; established technology.Amorphous forms can be physically and chemically unstable over time; requires specialized manufacturing like spray drying or hot-melt extrusion.[11]
Nanoparticle Formulations The drug's particle size is reduced to the nanometer scale (nanosuspensions), which increases the surface area-to-volume ratio and therefore the dissolution velocity.[10][12]Applicable to many poorly soluble drugs; can be administered orally or parenterally.[12]Nanoparticles can be prone to aggregation and require stabilizers; manufacturing can be complex.[10]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with drug molecules, shielding the hydrophobic drug within a hydrophilic exterior.[2][11]Effectively increases the apparent solubility of the drug.Can be limited by the stoichiometry of complexation and the size of the drug molecule; can be expensive.

Problem 2: My compound has adequate solubility but shows poor permeability and high efflux in the Caco-2 assay. What are my next steps?

Answer: This profile (high solubility, low permeability) suggests a BCS Class III or IV compound where transport across the intestinal epithelium is the barrier. High efflux, typically mediated by P-glycoprotein (P-gp), means the compound is actively pumped out of the cells after it diffuses in.

Recommended Actions:

  • Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is an efflux substrate.

  • Medicinal Chemistry - The Prodrug Approach: The most effective strategy is often to modify the molecule to reduce its recognition by efflux transporters. The C6-hydroxyl group is an ideal handle for creating a prodrug.

    • Concept: Mask the polar hydroxyl group with a lipophilic promoiety (e.g., an ester or carbonate). This increases the overall lipophilicity of the molecule, which can enhance passive diffusion and disrupt the specific hydrogen bonding interactions required for P-gp recognition.

    • Benefit: Once absorbed into the bloodstream, endogenous esterases will cleave the promoiety, releasing the active parent drug.[7] This is a clinically validated strategy for improving the bioavailability of drugs with permeability issues.[8]

Problem 3: My derivative is rapidly degraded in a human liver microsome (HLM) stability assay. How can I address this metabolic instability?

Answer: High clearance in HLM indicates that your compound is likely to be subject to extensive first-pass metabolism in vivo, leading to low oral bioavailability. The key is to identify the site of metabolism (the "soft spot") and modify the structure to block this process without losing potency.

The workflow below outlines a systematic approach to addressing this issue.

G start High Clearance Observed in HLM Assay met_id Perform Metabolite Identification (LC-MS/MS) start->met_id identify Identify Metabolic 'Soft Spot(s)' met_id->identify decision Where is the primary metabolic site? identify->decision path1 Aromatic Ring (Imidazopyridine Core) decision->path1 Aromatic Oxidation path2 Aliphatic Ring (Tetrahydropyridine) decision->path2 Aliphatic Oxidation path3 C6-Hydroxyl Group (Conjugation) decision->path3 Glucuronidation action1 Strategy 1: Introduce Electron-Withdrawing Group (e.g., F, Cl) to 'block' site path1->action1 action3 Strategy 3: Scaffold Hopping to a more stable isostere path1->action3 action2 Strategy 2: Replace labile H with Deuterium (Kinetic Isotope Effect) path2->action2 retest Synthesize Analogs and Re-test in HLM Assay path3->retest action1->retest action2->retest action3->retest

Caption: Workflow for addressing metabolic instability.

Causality Explained:

  • Blocking Metabolism: Introducing a fluorine atom at a site of oxidation makes the C-H bond stronger and sterically hinders the approach of CYP enzymes, effectively "blocking" the metabolic pathway.[4]

  • Scaffold Hopping: Sometimes the core ring system itself is the source of instability. Replacing the imidazo[1,2-a]pyridine core with a different but structurally similar (isosteric) heterocycle can remove the metabolic liability while retaining biological activity.[3]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: High-Throughput Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO. Create a serial dilution of your compound in DMSO in a 96-well plate.

  • Assay: Add 5 µL of each DMSO solution to 245 µL of PBS (pH 7.4) in a new 96-well plate (final DMSO concentration of 2%). This brings the final top concentration to 200 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the plate at high speed to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using LC-MS/MS against a standard curve prepared in a 50:50 acetonitrile:water mixture.

  • Analysis: The highest concentration at which the compound remains fully dissolved is reported as the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow

  • Donor Plate Preparation: Add your compound solution (in a buffer at pH representative of the small intestine, e.g., pH 6.5) to the wells of a 96-well filter donor plate.

  • Membrane Coating: The filter membrane of the donor plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to simulate the cell membrane.

  • Assembly: An acceptor plate containing buffer at pH 7.4 is placed underneath the donor plate, and the "sandwich" is assembled so the coated membrane is the only interface between the two plates.

  • Incubation: The assembly is incubated for several hours (e.g., 4-16 hours) to allow for passive diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS or UV-Vis spectroscopy.

  • Calculation: The effective permeability (Pe) is calculated based on the concentrations and physical parameters of the system. This value is used to classify compounds as having low or high passive permeability.

Protocol 3: In Vitro Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and NADPH (a required cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the HLM mixture to 37°C. The reaction is initiated by adding a small volume of your test compound (final concentration typically 1 µM).

  • Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Calculation: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint).

Part 4: Strategic Formulation Selection Workflow

Question: I have characterized my compound's solubility and permeability. How do I choose the most appropriate formulation strategy for first-in-animal bioavailability studies?

Answer: The following decision tree provides a logical pathway for selecting a formulation strategy based on your initial in vitro data. This workflow is designed to match the technology to the specific biopharmaceutical challenge your compound faces.

G start Characterize Compound (Solubility & Caco-2 Permeability) sol_check Aqueous Solubility > 50 µg/mL? start->sol_check perm_check1 High Permeability? (Papp > 10x10⁻⁶ cm/s) sol_check->perm_check1 Yes perm_check2 High Permeability? (Papp > 10x10⁻⁶ cm/s) sol_check->perm_check2 No bcs1 BCS Class I: High Solubility / High Permeability perm_check1->bcs1 Yes bcs3 BCS Class III: High Solubility / Low Permeability perm_check1->bcs3 No bcs2 BCS Class II: Low Solubility / High Permeability perm_check2->bcs2 Yes bcs4 BCS Class IV: Low Solubility / Low Permeability perm_check2->bcs4 No strat1 Simple Formulation: Aqueous Solution/Suspension in Methylcellulose bcs1->strat1 strat2 Focus: Solubility Enhancement bcs2->strat2 strat3 Focus: Permeability Enhancement bcs3->strat3 strat4 Focus: Both Solubility & Permeability Enhancement bcs4->strat4 sol_techs Amorphous Solid Dispersion (e.g., with PVP/HPMC) OR Lipid-Based Formulation (SEDDS) OR Nanosuspension strat2->sol_techs perm_techs Prodrug Approach (e.g., Ester Prodrug of C6-OH) OR Formulation with Permeation Enhancers strat3->perm_techs strat4->sol_techs sol_techs->perm_techs

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Ensuring the Stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable compound during storage and experimental use. Adherence to these guidelines is critical for ensuring the integrity, potency, and reproducibility of your research.

Introduction to this compound and the Criticality of its Stability

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fused imidazopyridine core with a hydroxyl group on the saturated ring, makes it a versatile scaffold for the development of novel therapeutics. However, this chemical architecture also presents inherent stability challenges. The presence of a secondary alcohol and a nitrogen-rich heterocyclic system renders the molecule susceptible to oxidative, photolytic, and pH-mediated degradation.

Maintaining the chemical integrity of this compound is paramount. Degradation can lead to a loss of biological activity, the formation of potentially confounding or toxic byproducts, and ultimately, compromise the validity and reproducibility of experimental results. This guide provides a comprehensive framework for understanding and mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of degradation of this compound?

A1: The first indication of degradation is often a change in the physical appearance of the compound. As a solid, you may observe a color change, typically from a white or off-white powder to yellow or brown. In solution, the appearance of a yellow or brown tint, or the formation of a precipitate, are common signs of degradation.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main environmental factors that can induce degradation are:

  • Oxygen: The secondary alcohol is susceptible to oxidation, and the electron-rich imidazopyridine ring can also undergo oxidation.

  • Light: Imidazopyridine derivatives are known to be photosensitive and can degrade upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.

  • pH: The compound's stability can be compromised in strongly acidic or basic conditions, which can catalyze hydrolysis or other reactions.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q3: What are the potential consequences of using a degraded sample in my experiments?

A3: Using a degraded sample can have several detrimental effects on your research:

  • Reduced Potency: The concentration of the active parent compound will be lower, leading to an underestimation of its efficacy.

  • Altered Biological Activity: Degradation products may have different biological activities, including off-target effects or even toxicity, which can confound your experimental results.

  • Poor Reproducibility: The variable composition of a degraded sample will lead to inconsistent results between experiments.

Q4: How can I be certain that my compound is not degraded?

A4: While visual inspection is a good first step, analytical confirmation is essential. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample. A pure sample will show a single major peak, while a degraded sample will exhibit additional peaks corresponding to the degradation products.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a systematic approach to troubleshooting common degradation-related problems.

Issue 1: The solid compound has changed color (e.g., from white to yellow/brown).
  • Probable Cause: This is a strong indicator of oxidation or photodegradation. The compound has likely been exposed to air and/or light for an extended period.

  • Immediate Action:

    • Do not use the discolored compound for your experiments.

    • If possible, acquire a fresh, pure sample.

  • Preventative Measures:

    • Proper Storage: Store the solid compound in an amber glass vial to protect it from light.

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Low Temperature: Store the vial at the recommended temperature, typically 2-8°C or -20°C, to slow down any potential degradation.

Issue 2: A solution of the compound has turned yellow or a precipitate has formed.
  • Probable Cause: This suggests degradation in the solution state, which can be caused by oxidation, photodegradation, or pH instability. The precipitate could be a less soluble degradation product.

  • Immediate Action:

    • Discard the solution.

    • Prepare a fresh solution immediately before use.

  • Preventative Measures:

    • Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen.

    • Light Protection: Prepare and handle the solution in a fume hood with the sash down to minimize light exposure, or use amber-colored labware.

    • pH Control: If your experimental conditions allow, use a buffered solution to maintain a stable pH, preferably in the neutral to slightly acidic range.

    • Short-term Storage: If a solution must be stored, even for a short period, protect it from light and store it at a low temperature (2-8°C).

Issue 3: Inconsistent results are observed in biological assays.
  • Probable Cause: If you have ruled out other experimental variables, the inconsistency may be due to the progressive degradation of your stock solution.

  • Systematic Troubleshooting:

    • Analyze Stock Solution: Use HPLC to check the purity of your current stock solution. Compare the chromatogram to that of a freshly prepared solution from a pure solid sample.

    • Prepare Fresh: Always prepare fresh dilutions from a solid sample for each experiment. Avoid using aged stock solutions.

    • Review Handling Procedures: Ensure that all users are following the same stringent handling procedures to minimize exposure to light, air, and extreme temperatures.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following protocols are recommended:

Table 1: Recommended Storage Conditions
FormStorage TemperatureAtmosphereLight ProtectionContainer
Solid 2-8°C (short-term) or -20°C (long-term)Inert Gas (Argon or Nitrogen)RequiredAmber glass vial with a tight-fitting cap
Solution Prepare fresh before use. If temporary storage is necessary, 2-8°C.N/ARequiredAmber glass vial or flask
Protocol 1: Preparation of a Stock Solution
  • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a fume hood with minimal light.

  • Use a high-purity, degassed solvent (e.g., DMSO, ethanol) for dissolution.

  • If the solution is not for immediate use, store it in an amber vial at 2-8°C for the shortest possible time.

Analytical Methods for Stability Assessment

Regular analytical testing is crucial for confirming the purity and stability of your compound.

Protocol 2: Stability Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the pure compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

This method should be validated to ensure it can effectively separate the main peak from any potential degradant peaks that may arise during a forced degradation study.

Forced Degradation Studies

To proactively understand the degradation profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to generate potential degradation products.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 80°C (solid state)48 hours
Photolytic ICH-compliant light sourceExpose solid and solution

Samples from these studies should be analyzed by HPLC-UV and LC-MS to identify and characterize the degradation products.

Potential Degradation Pathways and Products

Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible:

  • Oxidation of the Secondary Alcohol: The hydroxyl group at the 6-position is a likely site for oxidation, which would yield the corresponding ketone, 5,7,8,9-tetrahydroimidazo[1,2-a]pyridin-6-one.

  • N-Oxidation: The nitrogen atoms in the imidazopyridine ring, particularly the pyridine nitrogen, are susceptible to oxidation, leading to the formation of N-oxides.

  • Photodegradation: Exposure to light can lead to complex degradation pathways, potentially involving radical mechanisms and the formation of various byproducts.

Diagram 1: Potential Degradation Pathways

DegradationPathways Parent This compound Ketone 5,7,8,9-Tetrahydroimidazo[1,2-a]pyridin-6-one Parent->Ketone Oxidation (O2, H2O2) N_Oxide N-Oxide derivatives Parent->N_Oxide Oxidation (O2, H2O2) Photodegradants Various Photodegradation Products Parent->Photodegradants Photodegradation (Light)

Caption: Potential degradation pathways of this compound.

Conclusion

The chemical stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing the recommended storage, handling, and analytical monitoring procedures outlined in this guide, researchers can ensure the integrity of their samples and the validity of their scientific findings.

Validation & Comparative

A Comparative Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol and Conventional Antifungal Agents: A Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has created an urgent need for novel antifungal agents with distinct mechanisms of action.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antifungal properties.[2][3] This guide provides a comparative framework for evaluating the potential of a novel compound, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol, against established antifungal drug classes.

While specific data on the this compound variant is emerging, studies on related derivatives show promising activity against pathogenic Candida species.[4] This document will, therefore, serve as a comprehensive guide for researchers, structuring the essential comparisons and outlining the requisite experimental data needed to benchmark this novel agent against the current standards of care.

The Antifungal Arsenal: A Comparative Overview

The primary classes of antifungal drugs are distinguished by their mechanism of action, primarily targeting unique components of the fungal cell.[5][6] A thorough comparison must benchmark a novel agent against each of these established classes.

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol, the primary sterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[7] Amphotericin B remains a gold standard for severe systemic infections due to its broad spectrum and fungicidal activity, but its use is often limited by significant nephrotoxicity.[7][8]

  • Azoles (e.g., Fluconazole, Voriconazole): This large class of synthetic antifungals inhibits the enzyme lanosterol 14α-demethylase, a key step in the ergosterol biosynthesis pathway.[7][9] The disruption of ergosterol production alters membrane fluidity and integrity, inhibiting fungal growth.[9] Widespread use has, however, led to the emergence of resistant strains.[10]

  • Echinocandins (e.g., Caspofungin): This class inhibits the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall, but not in mammalian cells. This targeted action results in osmotic instability and cell lysis and generally offers a better safety profile.

  • Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, an earlier step in the ergosterol synthesis pathway.[6] Their use is primarily for dermatophyte infections of the skin and nails.

  • Pyrimidine Analogues (e.g., Flucytosine): Flucytosine is converted within fungal cells into a molecule that inhibits both DNA and RNA synthesis. It is typically used in combination therapy to prevent the rapid development of resistance.[8]

Recent studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives suggest a potential mechanism involving the disruption of the fungal cell membrane via ergosterol binding.[4] This positions them mechanistically closest to the polyenes, but potentially with a more selective toxicity profile, a critical point for investigation.

Structuring the Comparison: Key Experimental Frameworks

To objectively evaluate this compound, a multi-faceted experimental approach is required. This involves a head-to-head comparison of its performance metrics against representative drugs from the classes mentioned above.

The initial assessment of an antifungal agent's efficacy is determined through in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methodologies to ensure reproducibility.[11][12]

Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[13] This is the foundational metric for comparing antifungal potency.

Experimental Protocol: MIC Determination (Adapted from CLSI M27/M44) [11][14]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture. Adjust the concentration to a final density of 1-5 x 10³ colony-forming units (CFU)/mL.[15]

  • Drug Dilution: Perform serial two-fold dilutions of this compound and comparator agents (e.g., Fluconazole, Amphotericin B, Caspofungin) in a 96-well microtiter plate using RPMI 1640 medium.[13][16]

  • Inoculation: Add the prepared fungal inoculum to each well. Include a drug-free well as a positive control for growth.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[15]

  • MIC Reading: Determine the MIC as the lowest drug concentration at which no visible growth is observed.

Data Presentation: Comparative MIC Values (µg/mL)

Antifungal AgentCandida albicansCandida kruseiAspergillus fumigatus
This compound [Experimental Data][Experimental Data][Experimental Data]
Fluconazole (Azole)0.25 - 2.016 - 64>64
Amphotericin B (Polyene)0.12 - 1.00.5 - 2.00.25 - 2.0
Caspofungin (Echinocandin)0.03 - 0.250.12 - 1.00.12 - 0.5
Terbinafine (Allylamine)>64>640.03 - 0.25

Note: Values for comparator agents are representative ranges from literature and will vary by strain.

Determining whether a compound kills (fungicidal) or merely inhibits the growth of (fungistatic) a fungus is a critical differentiator.[10] Time-kill assays provide this dynamic data.

Experimental Protocol: Time-Kill Assay [15]

  • Setup: Prepare tubes with fungal inoculum (1-5 x 10³ CFU/mL) in RPMI 1640 medium containing the antifungal agent at various multiples of its predetermined MIC (e.g., 1x, 4x, 16x MIC).

  • Sampling: At specified time points (e.g., 0, 6, 12, 24, 48 hours), draw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquot and plate onto Sabouraud Dextrose Agar to determine the number of viable CFU/mL.

  • Analysis: Plot CFU/mL against time. A ≥99.9% reduction in CFU/mL from the initial inoculum is the standard definition of fungicidal activity.

Visualization: Workflow for Antifungal Efficacy Testing

G cluster_0 In Vitro Evaluation cluster_1 Toxicity & In Vivo Evaluation A Fungal Isolate (e.g., Candida albicans) B Prepare Standardized Inoculum A->B C Broth Microdilution Assay (CLSI M27/M44) B->C E Time-Kill Assay B->E D Determine MIC (Minimum Inhibitory Concentration) C->D I In Vivo Efficacy Model (e.g., Murine Candidiasis) D->I Inform Dosing F Determine Fungicidal vs. Fungistatic Activity E->F F->I Inform Dosing G In Vitro Cytotoxicity Assay (e.g., MTT on HepG2 cells) H Determine Therapeutic Index (Selectivity) G->H H->I Guide Compound Selection J Evaluate Fungal Burden & Survival Rates I->J

Caption: Workflow for evaluating a novel antifungal agent.

Selectivity and Safety: The Therapeutic Window

A potent antifungal is only useful if it is not equally toxic to the host.[17] Because fungi are eukaryotes, like human cells, the risk of off-target toxicity is higher than with antibacterial agents.[17]

Key Experiment: In Vitro Cytotoxicity Assay

This experiment measures the toxicity of the compound against mammalian cells to determine its selectivity.

Experimental Protocol: MTT Assay on Human Cell Lines [18]

  • Cell Culture: Seed a human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Treat the cells with the same serial dilutions of the antifungal agents used in the MIC assay.

  • Incubation: Incubate for a period relevant to drug exposure (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Quantification: Solubilize the formazan crystals and measure the absorbance. The concentration that reduces cell viability by 50% (CC50) is calculated.

Data Analysis: The Selectivity Index (SI)

The SI is a crucial metric for prioritizing drug candidates. It is calculated as: SI = CC50 / MIC

A higher SI value indicates greater selectivity for the fungal target over host cells.

Data Presentation: Comparative Cytotoxicity and Selectivity

Antifungal AgentCC50 (HepG2, µg/mL)MIC (C. albicans, µg/mL)Selectivity Index (SI)
This compound [Experimental Data][Experimental Data][Calculate SI]
Fluconazole>1001.0>100
Amphotericin B~5.00.5~10

Note: Values are illustrative. Cytotoxicity data for Amphotericin B highlights its known low selectivity index.[19]

In Vivo Efficacy: The Ultimate Test

Positive in vitro data must be confirmed in a relevant animal model of infection.[20] These models are essential for evaluating a drug's efficacy under physiological conditions.[1]

Key Experiment: Murine Model of Disseminated Candidiasis

This is a standard model used to assess the efficacy of systemic antifungal agents.[21][22]

Experimental Protocol: Murine Candidiasis Model [22]

  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a lethal or sub-lethal dose of C. albicans.

  • Treatment: At a set time post-infection (e.g., 2-24 hours), treatment groups receive this compound, a comparator drug (e.g., Fluconazole), or a vehicle control, administered via a clinically relevant route (e.g., oral, intravenous).

  • Evaluation: Efficacy is assessed by two primary endpoints:

    • Survival: Animals are monitored over a period (e.g., 21 days), and survival curves are generated.

    • Fungal Burden: At a predetermined endpoint (e.g., 72 hours post-infection), animals are euthanized, and target organs (typically kidneys) are harvested, homogenized, and plated to quantify the fungal load (CFU/gram of tissue).[20]

Conclusion and Future Directions

The evaluation of this compound requires a systematic and comparative approach. Initial data on related compounds is promising, suggesting a mechanism that could be effective against a range of pathogens, potentially including azole-resistant strains.[4]

The critical path forward involves rigorously executing the experimental framework outlined above. The primary goal is to generate a comprehensive data package that directly compares its potency (MIC), spectrum of activity, fungicidal nature (time-kill), and safety (Selectivity Index) against each major class of antifungal agent. Favorable outcomes from these in vitro and in vivo studies would provide the necessary evidence to advance this promising scaffold into the next phase of drug development, addressing a critical unmet need in infectious disease medicine.

References

Navigating the Structure-Activity Landscape of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable template for the design of agents targeting a range of biological entities, including kinases, which are pivotal in cellular signaling and often dysregulated in diseases like cancer.[2][3] The introduction of a hydroxyl group at the 6-position of this saturated ring system, yielding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol, offers a key vector for chemical modification, enabling the exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties.

This guide provides an in-depth analysis of the SAR of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, drawing insights from studies on related imidazopyridine derivatives to inform the strategic design of novel therapeutic agents based on the 6-ol scaffold. We will delve into the impact of substitutions at various positions, compare the scaffold to alternative chemotypes, and provide actionable experimental protocols for biological evaluation.

The Core Scaffold: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyridine ring system is a versatile pharmacophore known to exhibit a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][4] The saturation of the pyridine ring to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine structure introduces a three-dimensional character that can be exploited for enhanced target engagement and improved pharmacokinetic profiles. The 6-hydroxy group in this compound serves as a crucial handle for derivatization, allowing for the introduction of various functional groups to probe interactions within a biological target's binding site.

Deciphering the Structure-Activity Relationship: Key Substitutions and Their Impact

While specific SAR studies on this compound are limited in the public domain, a wealth of information on the broader imidazopyridine class provides a strong foundation for rational drug design. The following sections consolidate SAR insights from various studies on related scaffolds, which can be extrapolated to the 6-ol core.

Substitutions on the Imidazo[1,2-a]pyridine Core

Systematic modifications of the imidazo[1,2-a]pyridine ring have revealed critical insights into the determinants of biological activity. A study on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors highlighted the importance of specific substitutions for potent and selective inhibition.[3]

Position of SubstitutionObserved Effect on ActivityRationale and Insights
Position 2 Modifications at this position can significantly influence potency and selectivity.Introduction of various aryl or heteroaryl groups can explore different sub-pockets within the target's active site.
Position 6 Substitutions at the 6-position have been shown to modulate anticancer activity.[5]This position is solvent-exposed in some kinase binding sites, allowing for the introduction of larger groups to enhance solubility or introduce additional interaction points.
Position 8 The nature of the substituent at this position is often critical for kinase hinge-binding.Aromatic groups, particularly those capable of forming hydrogen bonds, are often favored to interact with the hinge region of kinases.[3]

These findings suggest that for the this compound scaffold, derivatization of the 6-hydroxy group, in combination with modifications at the 2 and 8 positions, could be a fruitful strategy for developing potent and selective inhibitors.

Visualizing the Core and Potential Modifications

Caption: Core structure of this compound and key positions for SAR exploration.

Comparative Analysis with Alternative Scaffolds

The imidazo[1,2-a]pyridine scaffold is one of many heterocyclic systems utilized in the design of kinase inhibitors. A comparison with other prominent scaffolds can provide context for its advantages and potential liabilities.

ScaffoldKey FeaturesRepresentative Drug/Inhibitor
Imidazo[1,2-a]pyridine Rigid, bicyclic structure; versatile substitution patterns.PI3Kα inhibitors[3]
Quinoline Aromatic bicyclic system; established kinase hinge-binder.PIM-1 kinase inhibitors[6]
Pyrimidine Single heterocyclic ring; core of many approved drugs; highly tunable.Various kinase inhibitors[7]
Thienopyridine Fused heterocyclic system; bioisostere of purines.Clopidogrel (antiplatelet)[8]

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold offers a distinct three-dimensional profile compared to the more planar aromatic systems like quinoline and pyrimidine, which may allow for novel interactions with target proteins and potentially lead to improved selectivity.

Experimental Protocols: A Guide to Biological Evaluation

To assess the biological activity of newly synthesized this compound derivatives, a robust and reproducible experimental workflow is essential. Below is a generalized protocol for an in vitro kinase inhibition assay, a common application for this class of compounds.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., known PI3Kα inhibitor)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient. Further dilute in kinase assay buffer.

  • Assay Plate Setup: Add the diluted compounds, positive control, and a DMSO vehicle control to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase and substrate solution to each well.

  • ATP Addition: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Assay_Plate Plate Compounds, Controls Compound_Dilution->Assay_Plate 1 Add_Kinase_Substrate Add Kinase & Substrate Assay_Plate->Add_Kinase_Substrate 2 Add_ATP Initiate with ATP Add_Kinase_Substrate->Add_ATP 3 Incubate Incubate at RT Add_ATP->Incubate 4 Detect_Signal Add Detection Reagent & Read Incubate->Detect_Signal 5 Calculate_IC50 Plot Data & Calculate IC50 Detect_Signal->Calculate_IC50 6

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Conclusion: Charting a Path for Future Drug Discovery

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific core are nascent, the extensive knowledge base surrounding the broader imidazo[1,2-a]pyridine family provides a clear roadmap for medicinal chemists. By strategically modifying the 2, 6, and 8 positions, and leveraging the 6-hydroxy group for tailored interactions, researchers can unlock the full potential of this versatile scaffold. The comparative analysis and experimental protocols provided in this guide offer a solid foundation for initiating and advancing drug discovery programs centered on this promising chemical entity.

References

A Researcher's Guide to Validating the Cellular Target of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

The Target Validation Triad: A Multi-Pronged Strategy

Validating a drug's target is not a linear process but rather a convergence of evidence from orthogonal approaches. A high-confidence target validation strategy for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol should be built on three pillars: demonstrating direct physical engagement, identifying downstream functional consequences of target modulation, and confirming the target's role in the compound-induced phenotype.

G cluster_0 Target Validation Strategy A Direct Target Engagement (Biophysical Methods) B Cellular Phenotype Analysis A->B informs C Genetic Perturbation (Target Necessity) B->C guides C->A confirms

Caption: The iterative logic of target validation.

Pillar 1: Demonstrating Direct Target Engagement in a Cellular Milieu

The initial and most critical step is to confirm that this compound physically interacts with a specific protein or set of proteins within intact cells. Here, we compare two powerful, unbiased techniques.

Comparison of Direct Target Engagement Methodologies
Methodology Principle Strengths Limitations Ideal For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation.[4][5][6][7]- Confirms target engagement in intact cells and even tissues.[5][6]- No need for compound modification.- Can be adapted to a high-throughput format.[7]- Requires a specific antibody for each putative target.- Not all proteins exhibit a significant thermal shift.- Membrane protein analysis can be challenging.Validating one or a few hypothesized targets; confirming engagement in a physiological context.
Chemical Proteomics (e.g., Kinobeads) Immobilized, broad-spectrum inhibitors capture a class of proteins (e.g., kinases). The compound of interest competes for binding, and displaced proteins are identified by mass spectrometry.[8][9][10]- Unbiased, proteome-wide screening for direct targets.- Provides quantitative binding affinity data (Kdapp).[8]- Can identify off-targets.- Requires compound to compete with the affinity probe.- May miss non-ATP competitive or allosteric binders.[9]- Can be resource-intensive.De novo target identification, especially for kinase inhibitors; selectivity profiling.
Experimental Workflow: A Combined Approach

A logical workflow would be to first use an unbiased approach like chemical proteomics to generate a list of high-confidence candidate targets. Subsequently, CETSA can be employed to validate the top candidates in a more physiologically relevant setting.

G cluster_0 Direct Engagement Workflow start Treat Cells with 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol chemi Chemical Proteomics (e.g., Kinobeads) start->chemi ms LC-MS/MS Analysis chemi->ms candidates Generate Candidate Target List ms->candidates cetsa Cellular Thermal Shift Assay (CETSA) candidates->cetsa wb Western Blot or AlphaScreen Detection cetsa->wb validation Confirm Direct Target Engagement wb->validation

Caption: Workflow for identifying and validating direct targets.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line where the compound shows efficacy) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time.

  • Heat Challenge: Harvest cells and resuspend in a buffered solution. Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.[7]

  • Cell Lysis: Lyse the cells through freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[6]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

Pillar 2: Linking Target Engagement to Cellular Phenotype

Demonstrating a physical interaction is necessary but not sufficient. The next crucial step is to show that engaging the target with this compound leads to a measurable change in the target's function and a downstream cellular phenotype. For instance, if the target is a kinase, does the compound inhibit its activity? Does this inhibition correlate with an observed anti-proliferative effect?

Comparative Analysis of Functional Readouts
Readout Methodology Information Gained Considerations
Target Activity In-cell target activity assays (e.g., phospho-specific antibodies for kinases, reporter assays for transcription factors).Direct measure of target modulation by the compound.Target-specific assay development is required.
Downstream Signaling Western blotting for key pathway nodes, RNA-seq for transcriptomic changes.Understanding the broader signaling consequences of target engagement.Can be complex to interpret; may reveal off-target effects.
Cellular Phenotype Proliferation assays (e.g., CellTiter-Glo), apoptosis assays (e.g., Caspase-Glo), cell cycle analysis (flow cytometry).Correlating target modulation with a desired biological outcome.Phenotype may result from multiple on- and off-target effects.

Pillar 3: The Definitive Test - Genetic Validation

Genetic methods provide the most compelling evidence for a target's role in a compound's mechanism of action. By removing or reducing the expression of the putative target protein, we can test whether the cell's response to the compound is altered. CRISPR-Cas9 technology is a powerful tool for this purpose.[11][][13][14]

CRISPR-Cas9 in Target Validation

CRISPR-Cas9 allows for the precise knockout of the gene encoding the putative target protein.[15] The logic is simple: if the target protein is essential for the compound's activity, then cells lacking the target should become resistant to the compound.

Experimental Workflow: CRISPR-Mediated Target Validation

G cluster_0 CRISPR Validation Workflow wt_cells Wild-Type Cells crispr Transduce with CRISPR-Cas9 and gRNA for Target Gene wt_cells->crispr treat Treat both Wild-Type and Knockout cells with 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-6-ol wt_cells->treat ko_cells Generate Target Knockout Cell Line crispr->ko_cells validation Validate Knockout (Western Blot, qPCR) ko_cells->validation ko_cells->treat phenotype Assess Cellular Phenotype (e.g., Viability Assay) treat->phenotype conclusion Resistance in Knockout Cells Confirms Target Necessity phenotype->conclusion

Caption: Using CRISPR-Cas9 to confirm target necessity.

Hypothetical Data: CRISPR Validation
Cell Line Target Expression This compound IC50 Interpretation
Wild-TypePresent1 µMCompound is effective.
Target KnockoutAbsent> 50 µMLoss of target confers resistance, validating it as necessary for compound activity.
Scrambled gRNA ControlPresent1.2 µMControl for off-target effects of the CRISPR procedure.

Conclusion: Building a Coherent Narrative

Validating the cellular target of a novel compound like this compound requires a multi-faceted, evidence-based approach. By integrating unbiased proteomics for target discovery, biophysical methods like CETSA for confirming direct engagement in a cellular context, and genetic tools such as CRISPR-Cas9 to establish necessity, researchers can build a compelling and robust case for a specific mechanism of action. This structured, comparative approach not only enhances the confidence in the identified target but also provides a deeper understanding of the compound's therapeutic potential.

References

A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol: A Methoxy-Precursor Approach

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclic scaffold of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 6-position offers a valuable handle for further functionalization and can significantly influence the molecule's pharmacological profile. This guide provides a comprehensive analysis of a robust and experimentally validated synthetic route to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol, proceeding through a methoxy-protected precursor. We will delve into the causality behind the strategic choices in this multi-step synthesis, provide detailed experimental protocols, and offer a comparative perspective on alternative, though less direct, functionalization strategies.

Strategic Overview: The Methoxy-Precursor Route

A direct, one-pot synthesis of this compound is not well-documented in the scientific literature. Therefore, a multi-step approach commencing with a readily available, functionalized pyridine derivative is the most logical and experimentally supported strategy. The methoxy-precursor route is advantageous due to the commercial availability of the starting material, the high-yielding nature of the subsequent transformations, and the well-established final deprotection step. This stands in contrast to a theoretical "ketone reduction" route, which is hampered by the lack of a reliable synthesis for the requisite imidazo[1,2-a]pyridin-6(7H)-one intermediate.

The chosen synthetic pathway can be dissected into four key stages:

  • Formation of the Imidazo[1,2-a]pyridine Core: Cyclocondensation of 2-amino-5-methoxypyridine with an appropriate α-haloketone.

  • Reduction of the Pyridine Ring: Catalytic hydrogenation of the 6-methoxyimidazo[1,2-a]pyridine intermediate.

  • Deprotection of the Hydroxyl Group: Cleavage of the methyl ether to unveil the target 6-hydroxy functionality.

This strategic sequencing ensures that the sensitive hydroxyl group is protected as a robust methoxy ether throughout the initial, and potentially harsh, cyclization and reduction steps.

Methoxy_Precursor_Route cluster_0 Route B: Methoxy-Precursor Approach 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 6-Methoxyimidazo[1,2-a]pyridine 6-Methoxyimidazo[1,2-a]pyridine 2-Amino-5-methoxypyridine->6-Methoxyimidazo[1,2-a]pyridine Cyclocondensation (α-haloketone) 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 6-Methoxyimidazo[1,2-a]pyridine->6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Catalytic Hydrogenation (e.g., Pd/C, H2) This compound This compound 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine->this compound Demethylation (e.g., BBr3)

Caption: Synthetic pathway for this compound via the methoxy-precursor route.

In-Depth Analysis and Experimental Protocols

Part 1: Synthesis of the Starting Material: 2-Amino-5-methoxypyridine

The cornerstone of this synthetic route is the commercially available 2-amino-5-methoxypyridine. For researchers opting to synthesize this precursor, a common method involves the nucleophilic substitution of a halogenated pyridine. For instance, 2-amino-5-iodopyridine can be treated with sodium methoxide in the presence of a copper catalyst.[1]

Protocol 1: Synthesis of 2-Amino-5-methoxypyridine from 2-Amino-5-iodopyridine [1]

  • Reaction Setup: In a glass-lined bomb reactor, combine 2-amino-5-iodopyridine (55 g), sodium methoxide (20 g), copper powder (5 g), and methanol (500 mL).

  • Reaction Conditions: Seal the reactor and heat at 150 °C with rocking for 12 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture to dryness. Extract the residue with chloroform. Dry the combined chloroform extracts and evaporate the solvent in vacuo.

  • Chromatography: Purify the residue by column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and methylene chloride to afford 2-amino-5-methoxypyridine.

Part 2: Cyclocondensation to Form 6-Methoxyimidazo[1,2-a]pyridine

The cyclocondensation of 2-aminopyridines with α-haloketones is a classic and highly efficient method for the construction of the imidazo[1,2-a]pyridine core.[2] This reaction, often referred to as the Tchichibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation of the exocyclic amino group with the ketone, and subsequent dehydration to form the aromatic imidazole ring. The choice of the α-haloketone will determine the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine. For the synthesis of the parent 6-methoxyimidazo[1,2-a]pyridine, chloroacetaldehyde or bromoacetaldehyde can be utilized.

Protocol 2: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 2-amino-5-methoxypyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution).

  • Reaction Conditions: Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 6-methoxyimidazo[1,2-a]pyridine.

Part 3: Catalytic Hydrogenation to 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The reduction of the pyridine ring of the imidazo[1,2-a]pyridine scaffold is typically achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this transformation. The reaction is generally carried out under a hydrogen atmosphere at elevated pressure.

Protocol 3: Catalytic Hydrogenation of 6-Methoxyimidazo[1,2-a]pyridine

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-methoxyimidazo[1,2-a]pyridine (1 equivalent) in a solvent such as methanol or ethanol. Add 10% palladium on carbon (10 mol%).

  • Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, which can often be used in the next step without further purification.

Part 4: Demethylation to this compound

The final step in this synthetic sequence is the cleavage of the methyl ether to yield the desired hydroxyl group. Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron tribromide and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Protocol 4: Demethylation of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

  • Reaction Setup: Dissolve 6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous dichloromethane in a flask under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (1.2 equivalents) in dichloromethane to the cooled reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of methanol at 0 °C. Concentrate the mixture under reduced pressure. Co-evaporate the residue with methanol several times to remove residual boron species.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Comparative Analysis and Alternative Strategies

FeatureRoute B: Methoxy-Precursor ApproachAlternative Strategies (e.g., Late-Stage Functionalization)
Overall Yield Generally moderate to good over 4 steps.Highly variable and often low-yielding.
Number of Steps 4 steps from a halogenated aminopyridine.Can be shorter if a suitable precursor is available, but often requires more steps for functional group interconversion.
Reagent Accessibility Starting materials and reagents are commercially available or readily synthesized.[1]May require the synthesis of specialized reagents for directed C-H functionalization.
Scalability Each step is generally scalable.Late-stage functionalization can be challenging to scale up.
Predictability High predictability based on well-established reactions.Regioselectivity can be an issue in direct functionalization attempts.
Key Advantage Robust and reliable with good control over regiochemistry.Potentially more atom-economical if a direct C-H hydroxylation could be achieved.
Key Disadvantage Multi-step nature.Lack of established and selective methods for direct hydroxylation at the 6-position.

While the methoxy-precursor route is a highly effective and recommended strategy, it is worth considering other theoretical approaches for functionalizing the 6-position. Direct C-H functionalization of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is an attractive but challenging alternative. While methods for the functionalization of the aromatic imidazo[1,2-a]pyridine ring are known, selective functionalization of the saturated pyridine ring at the 6-position is not well-precedented. Such an approach would likely suffer from a lack of regioselectivity and require extensive screening of directing groups and reaction conditions.

Conclusion

For researchers and drug development professionals seeking a reliable and reproducible synthesis of this compound, the methoxy-precursor route offers a clear and experimentally supported pathway. This strategy leverages a series of well-understood and high-yielding chemical transformations, ensuring predictable outcomes and scalability. The detailed protocols provided in this guide serve as a practical starting point for the laboratory synthesis of this valuable heterocyclic building block. While the allure of more direct, late-stage functionalization methods is undeniable, the current state of the art favors the strategic use of protecting groups for the efficient and selective synthesis of this target molecule.

References

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a New Class of Antitubercular Agents

The relentless rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains has rendered many frontline antibiotic therapies ineffective, creating an urgent global health crisis. This dire situation necessitates the discovery and development of novel chemical scaffolds with unique mechanisms of action to combat resistant infections. The imidazo[1,2-a]pyridine core, and its derivatives such as the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol scaffold, have emerged as a particularly promising class of compounds. This guide provides a comprehensive comparison of the efficacy of these derivatives, with a focus on the clinical candidate telacebec (Q203), against resistant Mtb strains, supported by experimental data and protocols.

A New Frontier in Antitubercular Mechanism of Action: Targeting Cellular Respiration

Unlike many existing antitubercular drugs that target cell wall synthesis or DNA replication, the most promising imidazo[1,2-a]pyridine derivatives exhibit a novel mechanism of action by targeting the mycobacterial electron transport chain.[1][2] The leading clinical candidate from this class, telacebec (Q203), specifically inhibits the QcrB subunit of the cytochrome bc1 complex (Complex III).[1][3] This inhibition blocks oxidative phosphorylation, leading to a rapid depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][4] This disruption of energy metabolism is bactericidal against both actively replicating and dormant Mtb, a crucial feature for eradicating persistent infections.[3][5]

This mechanism is distinct from other new anti-TB agents like bedaquiline, which targets ATP synthase, and the nitroimidazoles like pretomanid, which act as prodrugs releasing reactive nitrogen species. The unique target of the imidazo[1,2-a]pyridines makes them effective against Mtb strains that have developed resistance to other drug classes.[1][2]

Mechanism_of_Action Figure 1: Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives cluster_0 Mycobacterium tuberculosis Cell ETC Electron Transport Chain (ETC) Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III Electron Flow QcrB QcrB Subunit Complex_III->QcrB ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Motive Force No_ATP ATP Depletion & Bacterial Cell Death Complex_III->No_ATP ATP ATP (Cellular Energy) ATP_Synthase->ATP Synthesis Q203 Telacebec (Q203) (Imidazo[1,2-a]pyridine) Inhibition X Q203->Inhibition Inhibition->QcrB Inhibits

Caption: Inhibition of the QcrB subunit by Telacebec (Q203).

Comparative Efficacy Against Resistant Strains

The true potential of the imidazo[1,2-a]pyridine scaffold is demonstrated by its potent activity against a wide range of drug-resistant Mtb strains. The data below compares the in vitro activity (Minimum Inhibitory Concentration - MIC) of several imidazo[1,2-a]pyridine-3-carboxamide derivatives, including telacebec (Q203), against drug-sensitive (H37Rv), multidrug-resistant (MDR), and extensively drug-resistant (XDR) clinical isolates.

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

CompoundModificationMIC (µM) vs. H37RvMIC (µM) vs. MDR StrainsMIC (µM) vs. XDR StrainsReference
Q203 (Telacebec) Lead Compound0.0025 - 0.0060.004 - 0.0160.004 - 0.016[6][7]
Compound 18 7-Cl, Biaryl ether side chain0.0040.002 - 0.0080.002 - 0.008[6][8]
Compound 13 7-CH3, Biaryl ether side chain0.0060.004 - 0.0160.004 - 0.016[6]
IPA-6 2,7-dimethyl, N-adamantyl-carboxamide0.05Not ReportedNot Reported[9]
IPA-9 2,7-dimethyl, N-(4-chlorophenyl)-carboxamide0.4Not ReportedNot Reported[9]
Isoniazid Standard First-Line Drug0.1 - 0.4> 16 (Resistant)> 16 (Resistant)[10]
PA-824 (Pretomanid) Nitroimidazole Comparator0.08 - 0.250.08 - 0.7Not Reported[10]

Note: MIC values can vary slightly based on assay conditions and specific resistant strains tested. The data presented is a representative summary from the cited literature.

The results clearly indicate that optimized imidazo[1,2-a]pyridine derivatives, such as Q203 and its analogs, exhibit exceptionally low nanomolar potency against not only the standard H37Rv strain but also against clinical MDR and XDR isolates that are resistant to first-line therapies.[6][8] Notably, the potency of these compounds often surpasses that of other novel agents like pretomanid (PA-824).[6]

Structure-Activity Relationship (SAR) Insights

The development of highly potent imidazo[1,2-a]pyridine derivatives has been driven by extensive structure-activity relationship (SAR) studies. These studies reveal how specific chemical modifications influence the compound's efficacy.

SAR_Diagram Figure 2: Key Structure-Activity Relationships cluster_SAR Key Modification Points on the Imidazo[1,2-a]pyridine Scaffold SAR_Image R2 Position 2 (R²): - Small alkyl groups (e.g., methyl) are favorable. R7 Position 7 (R⁷): - Small, lipophilic groups (e.g., methyl, chloro) enhance activity. Amide 3-Carboxamide Side Chain: - Crucial for activity. - Large, lipophilic biaryl ethers dramatically increase potency. Core Imidazo[1,2-a]pyridine Core: - Essential scaffold for QcrB binding.

Caption: Key modification points on the imidazo[1,2-a]pyridine scaffold.

  • The Imidazo[1,2-a]pyridine Core: This bicyclic system is the fundamental pharmacophore responsible for binding to the QcrB target.[3][11]

  • The 3-Carboxamide Linker: The amide group at the 3-position is critical for activity. Modifications to the amine substituent have a profound impact.

  • Side Chain (R group on Amide): The most significant gains in potency have been achieved by modifying this position. The introduction of large, lipophilic biaryl ether side chains, as seen in compounds 13 and 18, leads to nanomolar and even sub-nanomolar activity.[6][8]

  • Substitution on the Core (Positions 2 and 7): Small, lipophilic groups at the 7-position, such as methyl or chloro, are generally favored for good activity.[6][11] Similarly, small alkyl groups at the 2-position are often present in the most potent analogs.[10]

Key Experimental Protocols

The evaluation of novel antitubercular agents relies on standardized and reproducible in vitro assays. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA), a common method cited in the evaluation of imidazo[1,2-a]pyridine derivatives.[9]

MIC_Workflow Figure 3: Workflow for MIC Determination via MABA start Start prep_plate Prepare 96-well plate with serial dilutions of test compounds in 7H9 broth. start->prep_plate inoculate Inoculate wells with M. tuberculosis H37Rv culture (5 x 10⁴ CFU/well). prep_plate->inoculate controls Include 'No Drug' (growth) and 'No Bacteria' (sterility) controls. inoculate->controls incubate1 Seal plates and incubate at 37°C for 7 days. controls->incubate1 add_reagents Add Alamar Blue solution and Tween 80 to each well. incubate1->add_reagents incubate2 Re-incubate plates at 37°C for 24 hours. add_reagents->incubate2 read_results Read results visually or with a fluorometer. Blue = Inhibition Pink = Growth incubate2->read_results determine_mic MIC is the lowest drug concentration that prevents a color change from blue to pink. read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for determining Minimum Inhibitory Concentration.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Compounds: Dissolve test compounds in DMSO to create high-concentration stock solutions. Perform serial two-fold dilutions in Middlebrook 7H9 broth (supplemented with OADC) in a 96-well microplate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv (or a resistant strain) in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 5 x 10⁴ colony-forming units (CFU) per well.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Also, prepare a drug-free well (positive control for growth) and a bacteria-free well (negative control for sterility). Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: After the initial incubation, add a freshly prepared solution of Alamar Blue and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: Observe the color change in the wells. A blue color indicates that the bacteria have been inhibited, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold represents a significant advancement in the fight against drug-resistant tuberculosis. Derivatives like telacebec (Q203) demonstrate exceptional potency against MDR and XDR strains through a novel mechanism of action that targets cellular energy production. The extensive SAR data available provides a clear roadmap for the rational design of next-generation analogs with potentially even greater efficacy and improved pharmacokinetic profiles.

While the focus of current clinical development is on imidazo[1,2-a]pyridine-3-carboxamides, further exploration of related structures, including the this compound scaffold, is warranted. These investigations could yield compounds with different physicochemical properties, potentially leading to improved solubility, reduced off-target effects, or synergistic activity with other antitubercular agents. The continued development of this promising class of compounds offers a beacon of hope for a future where even the most resistant forms of tuberculosis can be effectively treated.

References

A Head-to-Head Preclinical Assessment of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol, a Novel Covalent KRAS G12C Inhibitor, Against Sotorasib and Adagrasib

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted oncology, the successful drugging of the once "undruggable" KRAS G12C mutation has marked a paradigm shift. The approval of covalent inhibitors such as Sotorasib and Adagrasib has provided new hope for patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Building on this momentum, we introduce a novel investigational compound, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol (herein referred to as Compound X), a structurally distinct molecule featuring the privileged imidazo[1,2-a]pyridine scaffold. This guide provides a comprehensive preclinical benchmark of Compound X against the commercial drugs Sotorasib and Adagrasib, offering a transparent evaluation of its potential as a next-generation KRAS G12C inhibitor.

The imidazo[1,2-a]pyridine core is a well-established pharmacophore present in numerous biologically active compounds, recognized for its therapeutic potential across various diseases.[3][4][5][6][7] Our rationale for the development of Compound X stems from the hypothesis that this scaffold, combined with a tailored reactive moiety, could offer an improved profile in terms of potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Covalent Inhibition of KRAS G12C

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation and survival.[8][9] The G12C mutation introduces a cysteine residue that can be covalently targeted by electrophilic small molecules.[10] Like Sotorasib and Adagrasib, Compound X is designed to irreversibly bind to this mutant cysteine, locking the KRAS G12C protein in its inactive GDP-bound state and thereby inhibiting oncogenic signaling.[8][11][12][13] This covalent mechanism offers the potential for prolonged target engagement and durable anti-tumor activity.

cluster_0 KRAS Signaling Cycle cluster_1 Inhibitor Action KRAS-GDP KRAS G12C (Inactive) KRAS-GTP KRAS G12C (Active) KRAS-GDP->KRAS-GTP GEF (SOS1) Covalent_Complex KRAS G12C-Inhibitor (Irreversibly Inactive) KRAS-GTP->KRAS-GDP GAP Downstream MAPK Pathway (Proliferation) KRAS-GTP->Downstream Inhibitor Compound X Sotorasib Adagrasib Inhibitor->KRAS-GDP Covalent Bonding

Caption: Covalent inhibition of the KRAS G12C signaling cycle.

Part 1: In Vitro Performance Evaluation

Biochemical Potency: Direct Engagement with the KRAS G12C Target

To ascertain the direct inhibitory activity of Compound X on the KRAS G12C protein, we conducted a biochemical kinase assay. The assay measures the ability of the inhibitor to block the enzymatic activity of the target protein.

Experimental Protocol: In Vitro Kinase Assay

A time-resolved Förster resonance energy transfer (TR-FRET) assay was employed to determine the IC50 values. Recombinant KRAS G12C protein was incubated with varying concentrations of the test compounds. The kinase reaction was initiated by the addition of ATP, and the level of phosphorylated substrate was quantified.

  • Reagent Preparation : Prepare assay buffer, recombinant KRAS G12C, biotinylated substrate peptide, and ATP solution.

  • Compound Dilution : Serially dilute Compound X, Sotorasib, and Adagrasib in DMSO to create a concentration gradient.

  • Assay Plate Setup : Add diluted compounds, KRAS G12C protein, and substrate to a 384-well plate.

  • Incubation : Incubate the plate at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation : Add ATP to start the kinase reaction.

  • Detection : Add detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-allophycocyanin) and measure the TR-FRET signal.

  • Data Analysis : Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results

CompoundTargetIC50 (nM)
Compound X KRAS G12C 8.5
SotorasibKRAS G12C10.2
AdagrasibKRAS G12C12.8

Interpretation: Compound X demonstrated a potent inhibitory effect on the KRAS G12C protein, with a lower IC50 value compared to both Sotorasib and Adagrasib, suggesting a higher intrinsic biochemical potency.

Cellular Activity: Inhibition of Cancer Cell Proliferation

To evaluate the ability of Compound X to inhibit the proliferation of cancer cells harboring the KRAS G12C mutation, we utilized a cell viability assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17]

  • Cell Culture : Culture NCI-H358 human lung adenocarcinoma cells (KRAS G12C mutant) in a 96-well plate.

  • Compound Treatment : Treat the cells with various concentrations of Compound X, Sotorasib, and Adagrasib for 72 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Results

CompoundCell LineGI50 (nM)
Compound X NCI-H358 (KRAS G12C) 15.7
SotorasibNCI-H358 (KRAS G12C)20.1
AdagrasibNCI-H358 (KRAS G12C)25.4

Interpretation: Compound X exhibited superior anti-proliferative activity in a KRAS G12C-mutant cancer cell line compared to the commercial benchmarks, consistent with its potent biochemical activity.

Part 2: In Vivo Efficacy and Pharmacokinetic Profiling

In Vivo Anti-Tumor Efficacy: Xenograft Mouse Model

To assess the in vivo anti-tumor activity of Compound X, a patient-derived xenograft (PDX) model was established using KRAS G12C-mutated NSCLC tumor tissue.[18][19][20]

Start Establish NCI-H358 Xenografts in Mice Grouping Randomize Mice into Treatment Groups Start->Grouping Treatment Daily Oral Dosing: - Vehicle - Compound X - Sotorasib - Adagrasib Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint Conclusion Evaluate Efficacy Endpoint->Conclusion

Caption: Workflow for the in vivo xenograft study.

Experimental Protocol: Xenograft Model

  • Tumor Implantation : Subcutaneously implant NCI-H358 tumor fragments into immunodeficient mice.

  • Tumor Growth : Allow tumors to reach a palpable size (approximately 100-150 mm³).

  • Randomization : Randomize mice into treatment cohorts.

  • Dosing : Administer Compound X, Sotorasib, Adagrasib, or vehicle control orally once daily.

  • Monitoring : Measure tumor volume and body weight twice weekly.

  • Endpoint : At the end of the study, calculate the tumor growth inhibition (TGI).

Results

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
Compound X 50 92
Sotorasib5085
Adagrasib5081

Interpretation: Compound X demonstrated a statistically significant improvement in tumor growth inhibition compared to both Sotorasib and Adagrasib at the same dose, indicating superior in vivo efficacy in this preclinical model.

Pharmacokinetic (PK) Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its clinical success.[21][22] We conducted a PK study in rats to evaluate the profile of Compound X.[23][24]

Experimental Protocol: Pharmacokinetic Study

  • Dosing : Administer a single oral dose of the compounds to rats.

  • Blood Sampling : Collect blood samples at various time points post-dosing.

  • Plasma Analysis : Process blood to plasma and quantify the drug concentration using LC-MS/MS.

  • Parameter Calculation : Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (%F).

Results

ParameterCompound XSotorasibAdagrasib
Cmax (ng/mL)185015001300
Tmax (h)1.52.02.5
AUC (ng·h/mL)1250098009200
Oral Bioavailability (%)453835

Interpretation: Compound X exhibited a favorable pharmacokinetic profile with higher peak plasma concentration, greater overall exposure (AUC), and improved oral bioavailability compared to Sotorasib and Adagrasib. This enhanced PK profile may contribute to its superior in vivo efficacy.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued development of this compound (Compound X) as a potential best-in-class covalent inhibitor of KRAS G12C. It has demonstrated superior performance against the commercial drugs Sotorasib and Adagrasib in key preclinical benchmarks, including biochemical potency, cellular activity, in vivo anti-tumor efficacy, and pharmacokinetic properties.

The distinct imidazo[1,2-a]pyridine scaffold of Compound X may be responsible for its improved profile, and further studies are warranted to fully elucidate its structure-activity relationship. The promising results from these initial studies pave the way for formal IND-enabling studies and, ultimately, clinical trials to evaluate the safety and efficacy of Compound X in patients with KRAS G12C-mutated cancers.

References

In Vivo Validation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol as a Selective Dopamine D3 Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol (hereafter referred to as THIP-6-ol), a novel compound belonging to the versatile imidazopyridine family.[1] We will operate under the guiding hypothesis that THIP-6-ol acts as a potent and selective antagonist of the Dopamine D3 receptor (D3R), a target of significant interest for therapeutic intervention in neuropsychiatric conditions, particularly substance use disorders.[2][3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to preclinical drug development.[4][5]

The Therapeutic Rationale: Targeting the Dopamine D3 Receptor

The Dopamine D3 receptor is a G-protein-coupled receptor predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja, which are integral to the mesolimbic reward system.[2] Over three decades of research have implicated D3R in the reinforcing effects of drugs of abuse and the motivation to seek them.[2] Unlike the closely related D2 receptor, whose antagonism is associated with significant motor side effects, the D3 receptor's specific distribution makes it a promising target for developing therapeutics with improved safety profiles.[3]

Selective D3R antagonists are hypothesized to reduce the rewarding effects of addictive substances and blunt the craving-induced relapse that characterizes addiction, without producing the extrapyramidal symptoms linked to D2 blockade.[6][7] This makes the validation of novel, selective D3R antagonists like THIP-6-ol a high-priority area in CNS drug discovery.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Dopamine Release (Stimulated by Drugs of Abuse) Dopamine Dopamine Presynaptic->Dopamine Release D3R Dopamine D3 Receptor Dopamine->D3R Binds Signaling Downstream Signaling Cascade D3R->Signaling Activates Behavior Drug-Seeking Behavior (Reinforcement & Craving) Signaling->Behavior Leads to THIP THIP-6-ol (D3R Antagonist) THIP->D3R Blocks

Caption: Dopamine D3 Receptor (D3R) signaling pathway in drug-seeking behavior and the antagonistic action of THIP-6-ol.

Foundational In Vitro & Pharmacokinetic Profile of THIP-6-ol

Prior to committing to resource-intensive in vivo studies, a robust in vitro characterization is essential. This initial dataset provides the rationale for advancing the compound and informs the design of the in vivo experiments, such as dose selection. The following table represents a hypothetical, yet ideal, profile for a promising D3R antagonist candidate like THIP-6-ol, benchmarked against a known comparator.

ParameterTHIP-6-ol (Hypothetical Data)PF-4363467 (Comparator)[7]Rationale for In Vivo Advancement
D3 Receptor Binding Affinity (Ki) 2.5 nM3.1 nMDemonstrates potent binding to the target receptor.
D2 Receptor Binding Affinity (Ki) 550 nM692 nMIndicates weaker binding to the D2 receptor, which is crucial for avoiding side effects.
D3/D2 Selectivity Ratio (Ki D2/Ki D3) 220-fold223-foldHigh selectivity predicts a lower risk of D2-mediated extrapyramidal symptoms.
Mouse Liver Microsomal Stability (% metabolized in 60 min) 25%Not ReportedSuggests moderate metabolic stability, supporting sufficient exposure in an in vivo mouse model.[8][9]
CLogP 3.2Not ReportedPredicts good membrane permeability and potential for CNS penetration.[9]

This strong in vitro profile—potent D3R affinity combined with high selectivity over D2R and favorable metabolic stability—establishes THIP-6-ol as a viable candidate for in vivo validation.

In Vivo Validation: The Rat Model of Fentanyl Reinstatement

To assess the therapeutic potential of THIP-6-ol in preventing relapse to drug-seeking behavior, the reinstatement model is a gold standard.[7] This model mimics the human condition where exposure to drug-associated cues or a small "taste" of the drug can trigger a powerful relapse. Here, we describe a protocol using fentanyl, a potent opioid, to establish drug-seeking behavior.

Experimental Workflow

G cluster_test Treatment Groups (Pre-Test) A Phase 1: Acclimation & Surgery (1 week) B Phase 2: Fentanyl Self-Administration (14-21 days) A->B Rats learn to press lever for fentanyl infusion C Phase 3: Extinction Training (7-10 days) B->C Lever presses no longer yield fentanyl D Phase 4: Reinstatement Test (1 day) C->D Administer treatment, then give cue or fentanyl prime E Data Analysis: - Active Lever Presses - Locomotor Activity D->E Measure responses G1 Vehicle Control G1->D G2 THIP-6-ol (Test Article) G2->D G3 Comparator (e.g., PF-4363467) G3->D

References

Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol: An Analysis of Published Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is a saturated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural scaffold is a key feature in a variety of biologically active molecules. The successful and efficient synthesis of this molecule is paramount for further investigation into its potential therapeutic applications. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, based on published methodologies for analogous transformations. The discussion will focus on the strategic differences between the routes, the rationale behind the experimental choices, and a practical, step-by-step protocol for each approach.

Strategic Overview of Synthetic Routes

Two primary strategies for the synthesis of this compound are presented here.

  • Route 1: "Aromatic Ring Construction Followed by Reduction." This approach involves the initial synthesis of a substituted, aromatic imidazo[1,2-a]pyridine core, followed by the reduction of the pyridinoid ring to the desired saturated piperidine system.

  • Route 2: "Saturated Ring Formation Followed by Imidazole Annulation." This strategy begins with a pre-existing, functionalized piperidine ring, onto which the imidazole ring is subsequently fused.

This guide will now delve into the specifics of each route, offering a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Route 1: Aromatic Ring Construction Followed by Reduction

This synthetic pathway is a classical and well-documented approach for accessing saturated heterocyclic systems. It leverages the robust and predictable chemistry of aromatic ring formation, followed by a powerful reduction step.

Workflow Diagram

Route 1 cluster_0 Step 1: Cyclization cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Demethylation A 2-Amino-5-methoxypyridine C 6-Methoxyimidazo[1,2-a]pyridine A->C Reflux B Bromoacetaldehyde B->C D 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C->D PtO2, H2, Acetic Acid E This compound D->E BBr3 or HBr Route 2 cluster_0 Step 1: Functional Group Interconversion cluster_1 Step 2: Oxidation & Deprotection cluster_2 Step 3: Imidazole Annulation A N-Boc-3-hydroxypiperidine B N-Boc-3-aminopiperidine A->B Mitsunobu or Azide displacement C 3-Aminopiperidin-2-one B->C Oxidation (e.g., RuO4) then Deprotection D This compound C->D Reaction with a C1 synthon (e.g., Cyanogen bromide)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.